Product packaging for Samandarone(Cat. No.:CAS No. 467-52-7)

Samandarone

Cat. No.: B1681420
CAS No.: 467-52-7
M. Wt: 303.4 g/mol
InChI Key: XWTQFFNBWQHSFL-ZZOJTZHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO2 B1681420 Samandarone CAS No. 467-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

467-52-7

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-one

InChI

InChI=1S/C19H29NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11,13-17,20H,3-10H2,1-2H3/t11-,13-,14+,15+,16+,17+,18-,19+/m1/s1

InChI Key

XWTQFFNBWQHSFL-ZZOJTZHCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Samandarone;  Samandaron; 

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Structure and Stereochemistry of Samandarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the steroidal alkaloid Samandarone, focusing on its intricate chemical structure and stereochemistry. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and logical diagrams to illustrate key relationships and workflows.

Introduction

This compound is a toxic steroidal alkaloid found in the skin gland secretions of the European fire salamander (Salamandra salamandra)[1][2]. It is a key component of the salamander's chemical defense mechanism, exhibiting significant toxicity[3]. Structurally, it is closely related to Samandarine, the principal alkaloid in these secretions, from which it differs by the oxidation of a secondary alcohol to a ketone[4]. The complex, caged polycyclic structure and specific stereochemistry of this compound are crucial for its biological activity and have been the subject of extensive chemical investigation.

Chemical Structure

This compound possesses a unique and rigid pentacyclic structure. It is classified as a 3-aza-A-homoandrostane derivative, meaning the A-ring of the typical steroid nucleus is expanded to include a nitrogen atom, and is further constrained by a 1,4-epoxy bridge[1].

  • Molecular Formula : C₁₉H₂₉NO₂[1]

  • Core Skeleton : The molecule is built upon a modified steroid backbone. The key features include:

    • An expanded A-ring incorporating a nitrogen atom to form an azepinone system.

    • An ether linkage between C-1 and C-4, creating a rigid oxa-bridge.

    • A ketone group at the C-16 position[4].

  • Systematic Name : The IUPAC name for this compound is (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one[1][5].

The structural relationship between Samandarine and this compound is illustrated below.

G Samandarine Samandarine (C₁₉H₃₁NO₂) Secondary Alcohol at C-16 This compound This compound (C₁₉H₂₉NO₂) Ketone at C-16 Samandarine->this compound Oxidation

Figure 1: Structural relationship between Samandarine and this compound.

Stereochemistry

The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule contains multiple chiral centers, and its absolute configuration has been unequivocally established.

  • Absolute Configuration : The stereochemistry of this compound was confirmed through extensive spectroscopic analysis and its chemical relationship to Samandarine, whose structure was determined by X-ray crystallography in 1961[6]. The established configuration is defined by the IUPAC name, which specifies the orientation at each stereocenter (1R, 2S, 3S, 6R, 10S, 11S, 14R, 16S)[1].

  • Optical Activity : this compound is optically active. The specific rotation has been reported as [α]D²¹ -115.7° in acetone, indicating that it rotates plane-polarized light to the left (levorotatory)[4].

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₂₉NO₂[1]
Molecular Weight 303.4 g/mol [1]
CAS Number 467-52-7[1]
Appearance Needles[4]
Melting Point 191-192°C (from methyl ethyl ketone)[4]
Optical Rotation [α]D²¹ -115.7° (acetone)[4]
IUPAC Name (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one[1][5]

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsReference(s)
¹H NMR High-field NMR data have been reported, allowing for the assignment of protons in the complex polycyclic system.[7]
¹³C NMR High-field NMR data have been reported, confirming the carbon skeleton and the presence of the C=O group.[7]
Mass Spectrometry GC/EI-MS and HR-ESI-MS data are available, confirming the molecular formula and fragmentation patterns.[7]
Infrared (IR) IR spectra show characteristic absorption bands for the ketone (C=O) functional group.[7]

Experimental Protocols

The isolation and structural elucidation of this compound require specialized techniques due to its presence in a complex mixture of related alkaloids.

A noninvasive procedure is used to obtain the skin secretions from fire salamanders, which are then subjected to chromatographic separation.

  • Sample Collection : Skin secretions are collected from captive specimens without harming the animals.

  • Extraction : The crude secretion is extracted with a suitable organic solvent, such as methanol or a methanol/dichloromethane mixture.

  • Chromatographic Separation : The crude extract is separated using semipreparative High-Performance Liquid Chromatography (HPLC)[2][7].

    • Column : A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase : A gradient of solvents, such as water and acetonitrile (often with an additive like formic acid), is employed to separate the different alkaloids.

    • Detection : As the alkaloids lack a strong UV chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) is often used[7].

  • Purification : Fractions containing this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

A combination of spectroscopic methods is essential to confirm the structure and stereochemistry of the isolated this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : A small amount of the purified compound (~1 mg) is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃)[7][8].

    • Instrumentation : High-field NMR instruments (e.g., 600 MHz or higher) are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra[7].

    • Analysis : These experiments allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule. NOESY experiments are used to confirm the relative stereochemistry through spatial correlations[7].

  • Mass Spectrometry (MS) :

    • Instrumentation : High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule, which confirms its elemental composition[7].

    • Technique : Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze the sample and compare its fragmentation pattern and retention time with known standards[7].

  • X-ray Crystallography :

    • Principle : While NMR and MS can define the structure, single-crystal X-ray crystallography provides the most definitive proof of the absolute configuration[9].

    • Methodology : A suitable single crystal of this compound is grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice is determined[10]. This method was historically crucial in confirming the structure of the parent compound, Samandarine[6].

The general workflow for the isolation and characterization of this compound is depicted in the following diagram.

G cluster_0 Isolation cluster_1 Structural Elucidation cluster_2 Confirmation A Salamander Skin Secretion Collection B Solvent Extraction A->B C Semipreparative HPLC Separation B->C D Fraction Collection & Purity Analysis C->D E High-Resolution MS (Elemental Composition) D->E F 1D & 2D NMR Spectroscopy (Connectivity & Stereochemistry) D->F G X-ray Crystallography (Absolute Configuration) D->G H Final Structure Confirmation E->H F->H G->H

Figure 2: Experimental workflow for this compound isolation and structural analysis.

References

The Natural Occurrence and Isolation of Samandarone from Salamandra Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the steroidal alkaloid Samandarone, focusing on its natural distribution within salamanders of the Salamandra genus and the methodologies for its extraction, purification, and characterization. This compound is a key component of the toxic skin secretions of fire salamanders, which serve as a chemical defense mechanism against predators and microbial pathogens.[1][2][3] The unique structure and biological activity of this compound make it a subject of interest for toxicological and pharmaceutical research.

Natural Occurrence and Biosynthesis

This compound is a prominent toxic alkaloid found in the skin secretions of various salamander species, most notably the European fire salamander, Salamandra salamandra.[2][4] The compound is produced and stored in specialized granular glands, which are densely concentrated in the parotoid glands on the head and are also distributed across the dorsal skin.[1][5] While this compound is a major alkaloid in S. salamandra, its concentration and ratio relative to other alkaloids, such as Samandarine, can exhibit significant intraspecific variability.[4][6]

The presence of this compound is not limited to the Salamandra genus; it has also been identified in other members of the Salamandridae family, indicating a wider distribution of this class of alkaloids.[7] The biosynthesis of this compound is an endogenous process, with cholesterol serving as the precursor molecule.[7][8] The synthesis is believed to occur in the liver, testes, and ovaries, involving enzymatic degradation of the cholesterol side chain and the incorporation of a nitrogen atom to form the characteristic steroidal structure.[4][6][8] Notably, the larvae of these salamanders are devoid of these alkaloids.[4][6]

Table 1: Documented Occurrence of this compound in Amphibian Genera

Genus Species Example Family Finding Reference
Salamandra S. salamandra Salamandridae Major alkaloid in skin secretions. [2][4][7]
Lyciasalamandra L. billae Salamandridae Confirmed presence of this compound. [6][7]
Calotriton N/A Salamandridae Detected in low concentrations. [7]
Euproctus N/A Salamandridae Detected in low concentrations. [7]
Lissotriton L. vulgaris Salamandridae Detected in low concentrations. [7]

| Triturus | T. cristatus | Salamandridae | Detected in low concentrations. |[6][7] |

The biosynthetic pathway for this compound, while not fully elucidated, is understood to originate from cholesterol. The process involves significant modification of the steroid core, including the expansion of the A-ring via nitrogen insertion and the degradation of the C-17 side chain.[8][9]

G Figure 1: Simplified Biosynthetic Progression to this compound cholesterol Cholesterol (Precursor Molecule) intermediates Enzymatic Modifications (Side-chain degradation, Nitrogen insertion, Ring A expansion) cholesterol->intermediates Salamander liver, testes, ovaries This compound This compound (2a-aza-A-homo-5β-steroid) intermediates->this compound

Caption: High-level overview of the this compound biosynthetic pathway.

Isolation and Purification Protocol

Modern isolation techniques allow for the non-invasive collection and purification of this compound from salamander secretions.[1][2] Older methods often involved sacrificing the animals.[8] The protocol outlined below is based on recently developed methods that prioritize animal welfare and yield high-purity compounds for analysis.[1][5]

Collection of Glandular Secretion

A non-invasive "milking" procedure is employed to collect the raw material.[1]

  • Hold a single salamander (S. salamandra) securely.

  • Position a clean glass collection container near the parotoid glands located on the head.

  • Apply gentle, consistent pressure to the parotoid glands using your thumbs.

  • The salamander will release a milky white poison, which is collected directly into the container. The process can be repeated for glands along the tail root.

Extraction
  • To 1 gram of collected glandular secretion, add 15 mL of methanol (HPLC grade).[1]

  • Agitate the mixture by gentle shaking for approximately 20 minutes to ensure thorough extraction of the alkaloids.[1]

  • Filter the methanolic extract to remove insoluble proteins and cellular debris.

  • The resulting clear filtrate, containing the crude alkaloid mixture, is ready for analysis and purification.

Purification

Purification is primarily achieved using High-Performance Liquid Chromatography (HPLC). A key challenge is the lack of a strong UV-vis chromophore in this compound, necessitating detection by mass spectrometry (MS).[1]

  • Analytical HPLC-MS: Initially, an aliquot of the crude extract is analyzed by HPLC coupled to a mass spectrometer (e.g., HESI-MS) to identify the retention time of this compound and other alkaloids.[1][5]

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient system is typically used, for example, starting with a mixture of acetonitrile and water with a constant concentration of 0.1% formic acid.[1][5] The acetonitrile content is gradually increased to elute compounds of increasing hydrophobicity.[5]

  • Semipreparative HPLC: The purification is scaled up from the analytical method to a semipreparative HPLC system equipped with a larger capacity column.[1]

    • Fractions are collected based on the retention times determined during the analytical run.

    • MS detection is used to identify the fractions containing the compound of interest.

    • Multiple runs may be necessary to process the entire extract and obtain sufficient quantities of pure this compound.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Figure 2: Experimental Workflow for this compound Isolation cluster_collection Collection cluster_extraction Extraction cluster_purification Purification & Analysis cluster_characterization Characterization start Salamandra salamandra Specimen milking Non-Invasive 'Milking' of Parotoid Glands start->milking secretion Raw Glandular Secretion milking->secretion extraction Solvent Extraction (Methanol) secretion->extraction filtration Filtration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract hplc_ms Analytical HPLC-MS (Method Development) crude_extract->hplc_ms prep_hplc Semipreparative HPLC (Fraction Collection) hplc_ms->prep_hplc Scale-up pure_this compound Pure this compound Fraction prep_hplc->pure_this compound analysis Structural Elucidation (NMR, HRMS, GC-MS) pure_this compound->analysis

Caption: Step-by-step workflow from salamander to pure compound.

Characterization and Data

Following isolation, the identity and purity of this compound are confirmed using a suite of modern analytical techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and molecular formula.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) provides further structural information.[2][4]

  • Nuclear Magnetic Resonance (NMR): High-field 1D and 2D NMR spectroscopy (e.g., COSY, HMBC) is essential for the complete structural elucidation and confirmation of the compound's stereochemistry.[1][2]

Table 2: Physicochemical Properties of this compound

Property Value / Description Reference
Molecular Formula C₁₉H₃₁NO₂ [1]
Appearance Colorless semisolid (as part of a purified fraction) [3]
Class Steroidal Alkaloid [2][7]
Core Structure 2a-aza-A-homo-5β-steroid with a 1α,3α-oxide bridge [9]
Detection Method Primarily Mass Spectrometry (lacks strong UV-vis absorbance). [1]

| Analytical Techniques | HPLC-MS, GC-MS, HRMS, NMR. |[1][2] |

This guide summarizes the current knowledge on the natural occurrence and isolation of this compound. The methodologies described, particularly the non-invasive collection and advanced chromatographic purification, are crucial for enabling further research into the biological activities and potential applications of this unique natural product.

References

Physical and chemical properties of Samandarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarone is a steroidal alkaloid primarily isolated from the skin secretions of the European fire salamander (Salamandra salamandra). As a member of the samandarine family of toxins, it exhibits significant biological activity, including neurotoxicity and antimicrobial properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its isolation and synthesis, and a summary of its known biological effects. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and potential application of this unique natural product.

Physicochemical Properties

This compound is a crystalline solid at room temperature. It is a complex steroidal alkaloid with a pentacyclic structure.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
IUPAC Name (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one[1]
CAS Number 467-52-7[1]
Molecular Formula C₁₉H₂₉NO₂[1][2][3]
Molecular Weight 303.44 g/mol [2][3]
Property Value Reference
Melting Point 191-192 °C (from methyl ethyl ketone); 189-191 °C (from 35% acetone)[3]
Optical Rotation [α]D²¹ -115.7° (acetone)[3]
Solubility Freely soluble in most organic solvents. Practically insoluble in water and NaOH solutions.[3] Dissolves well in DMSO.[2]
Appearance Needles (from methyl ethyl ketone or acetone)[3]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While full spectra are best consulted from the original publications, the following provides a summary of available data.

Spectroscopy Type Data Summary Reference
Mass Spectrometry (MS) GC-MS and EI-MS data are available.[4][5][6] HR-ESI-MS has been used to determine the molecular formula.[4][6]
Nuclear Magnetic Resonance (NMR) High-field ¹H and ¹³C NMR data have been reported.[4][5][6]
Infrared (IR) Spectroscopy GC-IR data is available.[4]

Experimental Protocols

Isolation of this compound from Natural Sources

A noninvasive "milking" procedure has been developed to obtain samandarine alkaloids from fire salamanders, followed by purification using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Methodology:

  • Glandular Secretion Collection:

    • Specimens of Salamandra salamandra are gently handled.

    • Mild pressure is applied to the parotoid glands to induce the release of the skin poison into a collection vessel.[4][5] This "milking" procedure is non-lethal to the animal.[4][5]

  • Extraction:

    • The collected secretion is extracted with methanol.[4]

  • Purification:

    • The methanolic extract is subjected to semipreparative HPLC for the separation and isolation of individual alkaloids, including this compound.[4][5][6][7]

G cluster_collection Collection cluster_extraction Extraction cluster_purification Purification Salamander Fire Salamander (Salamandra salamandra) Milking Non-invasive Milking of Parotoid Glands Salamander->Milking Gentle Pressure Poison Collected Skin Secretion Milking->Poison Extraction Methanol Extraction Poison->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract HPLC Semipreparative HPLC Crude_Extract->HPLC This compound Pure this compound HPLC->this compound

Figure 1: Workflow for the isolation of this compound.
Chemical Synthesis of this compound

The synthesis of this compound was reported by Hara and Oka in 1967.[3] This process involves the oxidation of the secondary alcohol in the related alkaloid, samandarine.

Methodology:

  • Starting Material: Samandarine, the corresponding secondary alcohol, is used as the precursor.

  • Oxidation: The hydroxyl group at C-16 of samandarine is oxidized to a ketone to yield this compound.

G Samandarine Samandarine (Starting Material) Oxidation Oxidation of Secondary Alcohol Samandarine->Oxidation Oxidizing Agent This compound This compound (Final Product) Oxidation->this compound

Figure 2: Synthetic pathway to this compound from Samandarine.

Biological Activity and Potential Applications

This compound, along with other samandarine alkaloids, is a potent toxin. Its biological effects are primarily characterized by its impact on the central nervous system.

Toxicological Profile
  • Neurotoxicity: Samandarine alkaloids are known to be highly toxic to mammals, affecting the central nervous system.[8] Poisoning can lead to convulsions and respiratory paralysis, ultimately resulting in death.[8][9][10] The precise mechanism of action remains largely unknown.[8]

Antimicrobial and Antifungal Activity
  • Samandarine alkaloids, including this compound, have demonstrated mild antimicrobial and antifungal activity.[4][5][6] this compound is reported to be the most potent among the samandarines in this regard.

  • This activity is of research interest, particularly in the context of the fungal pathogen Batrachochytrium salamandrivorans (Bsal), which poses a significant threat to salamander populations.[4][5][6][11]

Drug Development Potential

The potent biological activity of this compound suggests that it or its derivatives could serve as a lead compound in drug discovery. However, its high toxicity presents a significant challenge. Further research into its mechanism of action and structure-activity relationships is necessary to explore any potential therapeutic applications. The synthesis of samandarine alkaloids is being explored to provide access to these compounds for biological studies without impacting the protected salamander populations.[12]

Conclusion

This compound is a fascinating and potent steroidal alkaloid with a rich chemical and biological profile. This guide has summarized the current knowledge of its physical and chemical properties, methods for its isolation and synthesis, and its biological activities. For researchers and professionals in drug development, this compound represents a challenging yet potentially rewarding area of study. Further elucidation of its mechanism of action and the exploration of its chemical space through synthetic analogues may unlock future therapeutic applications.

References

Samandarone: A Technical Deep Dive into a Potent Salamander Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarone, a prominent member of the samandarine family of steroidal alkaloids, is a potent neurotoxin found in the skin secretions of the fire salamander (Salamandra salamandra). This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectral data, and toxicological profile in relation to other key samandarine alkaloids. The document elucidates the known biosynthetic pathways, details experimental protocols for isolation, and explores the current understanding of its mechanism of action. Through structured data presentation and visual diagrams, this guide aims to serve as a critical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Samandarine alkaloids are a unique class of steroidal alkaloids produced by fire salamanders as a chemical defense mechanism. These compounds are characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic ring system. Among these, this compound and its parent compound, samandarine, are the most abundant and well-studied. This compound (C19H29NO2) is structurally distinguished from samandarine by the oxidation of the C16 hydroxyl group to a ketone. This seemingly minor structural modification has implications for its biological activity. These alkaloids are known for their potent neurotoxicity, primarily affecting the central nervous system and causing symptoms such as convulsions and respiratory paralysis.[1][2]

Physicochemical and Spectral Properties

A comparative summary of the key physicochemical and spectral properties of this compound and the closely related samandarine is presented below. This data is crucial for identification, purification, and characterization of these alkaloids.

PropertyThis compoundSamandarineSamanoneO-Acetylsamandarine
Molecular Formula C19H29NO2[3]C19H31NO2C19H31NOC21H33NO3
Molecular Weight 303.4 g/mol [3]305.45 g/mol [4]289.4 g/mol 347.5 g/mol
Melting Point 191-192 °C[4]187-188 °C[4]--
Specific Rotation [α]D21 -115.7° (acetone)[4][α]D +36° (c 0.4, MeOH)[5][α]D -9.2° (c 0.1, MeOH)[5][α]D +42° (c 0.2, MeOH)[5]

Spectral Data:

Samandarine: [5]

  • 1H NMR (600 MHz, CD3OD): Key signals include those for the ether bridge protons and the proton at C16.

  • 13C NMR (150 MHz, CD3OD): Characteristic signals for the oxa-carbons of the ether bridge and the hydroxyl-bearing C16 are observed.

  • IR (GC-IR, cm-1): νmax 3431, 3321 (O-H, N-H stretching), 2938, 2853 (C-H stretching).

Samanone: [5]

  • 1H and 13C NMR (CD3OD): NMR data support a samandarine-type skeleton but lacking the oxygen bridge in ring A. A keto group at C15 is indicated by a shift of 220.9 ppm in the 13C NMR spectrum.[7]

  • IR (GC-IR, cm-1): νmax 2960, 2931, 2875, 2860 (C-H stretching), 1726 (C=O stretching).

Biological Activity and Toxicology

Samandarine alkaloids are highly toxic, with samandarine having a reported LD50 of 70 µg/kg in mice and 700-900 µg/kg in dogs.[2] The primary target of these neurotoxins is the central nervous system, particularly the spinal cord, leading to convulsions and ultimately death by respiratory paralysis.[1] While specific comparative LD50 values for a wide range of samandarine alkaloids are not available, the high toxicity of the class is well-established.

AlkaloidAnimal ModelRoute of AdministrationLD50
SamandarineMouseNot Specified70 µg/kg[2]
SamandarineDogNot Specified700-900 µg/kg[2]

Biosynthesis of Samandarine Alkaloids

The biosynthesis of samandarine alkaloids, including this compound, originates from cholesterol. The intricate pathway involves a series of enzymatic modifications, including the expansion of the A-ring to incorporate a nitrogen atom, derived from the amino acid glutamine.[2]

G Cholesterol Cholesterol Intermediates Steroidal Intermediates Cholesterol->Intermediates Ring_A_Expansion Ring A Expansion (Nitrogen Insertion from Glutamine) Intermediates->Ring_A_Expansion Samandarine_Core Samandarine Core Structure Ring_A_Expansion->Samandarine_Core Samandarine Samandarine Samandarine_Core->Samandarine Oxidation Oxidation at C16 This compound This compound Oxidation->this compound Samandarine->Oxidation

Caption: Biosynthetic relationship of this compound and samandarine from cholesterol.

Mechanism of Action

The precise molecular mechanism of action for samandarine alkaloids remains an active area of research. It is understood that their neurotoxicity stems from their effects on the central nervous system.[1] While direct interactions with specific ion channels or receptors have not been definitively characterized for this compound, the symptoms of poisoning, such as convulsions and paralysis, are suggestive of interference with neuronal signaling. Potential targets could include voltage-gated sodium channels, GABA receptors, or nicotinic acetylcholine receptors, which are critical for regulating neuronal excitability. However, to date, specific binding affinities and modulatory effects of samandarine alkaloids on these targets have not been reported.

G cluster_cns Central Nervous System Spinal_Cord Spinal Cord Neurons Na_Channel Voltage-Gated Sodium Channels GABA_Receptor GABA Receptors nACh_Receptor Nicotinic Acetylcholine Receptors This compound This compound This compound->Na_Channel Potential Inhibition? This compound->GABA_Receptor Potential Modulation? This compound->nACh_Receptor Potential Binding?

Caption: Postulated molecular targets of this compound in the central nervous system.

Experimental Protocols

Isolation of Samandarine Alkaloids

A non-invasive protocol for the isolation of samandarine alkaloids from the skin secretions of Salamandra salamandra has been described by Knepper et al. (2019).[6]

G Collection Collection of Skin Secretions (Non-invasive 'milking') Extraction Extraction with Methanol Collection->Extraction Filtration Filtration Extraction->Filtration HPLC_MS HPLC-HESI-MS Analysis (Gradient Elution) Filtration->HPLC_MS Semi_Prep_HPLC Semi-preparative HPLC (Purification) HPLC_MS->Semi_Prep_HPLC Characterization Structural Characterization (NMR, MS, IR) Semi_Prep_HPLC->Characterization

Caption: Workflow for the non-invasive isolation and characterization of samandarine alkaloids.

Methodology:

  • Collection: Glandular secretions are obtained via a non-invasive "milking" procedure from the parotoid glands of the salamander.[6]

  • Extraction: The collected secretion is extracted with methanol.[6]

  • Analysis and Purification: The extract is subjected to High-Performance Liquid Chromatography coupled with Heated Electrospray Ionization Mass Spectrometry (HPLC-HESI-MS) for analysis. Purification of individual alkaloids is achieved using semi-preparative HPLC.[6]

  • Characterization: The structure of the isolated compounds is elucidated using high-field Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

Synthesis of this compound

A total synthesis of this compound was reported by Hara and Oka in 1967. While the detailed experimental procedures from the original publication are not readily accessible, the synthesis represents a significant achievement in the chemical construction of this complex steroidal alkaloid. Further investigation into modern synthetic routes is warranted for the production of this compound and its analogs for pharmacological studies.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potent neurotoxicity and unique chemical structure. While progress has been made in its isolation and characterization, several knowledge gaps persist. Future research should focus on:

  • Detailed Pharmacological Profiling: Elucidating the specific molecular targets of this compound and other samandarine alkaloids to understand their precise mechanism of neurotoxicity. This includes investigating their interactions with various ion channels and receptors.

  • Comparative Toxicology: Establishing a comprehensive toxicological profile for a wider range of samandarine alkaloids to understand structure-activity relationships.

  • Development of Synthetic Methodologies: Advancing synthetic routes to produce this compound and its derivatives in sufficient quantities for in-depth pharmacological and toxicological evaluation.

  • Therapeutic Potential: Despite their toxicity, the unique structure of samandarine alkaloids may serve as a scaffold for the development of novel therapeutic agents, particularly in the field of neuroscience.

A deeper understanding of this compound and its relatives will not only contribute to the field of toxinology but also has the potential to unlock new avenues for drug discovery and development.

References

Samandarone: A Technical Guide on its Discovery, Background, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of Samandarone, a steroidal alkaloid isolated from the skin secretions of the European fire salamander (Salamandra salamandra). We delve into the historical context of its discovery, its physicochemical properties, biological activities, and the experimental methodologies used for its isolation. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry, offering a consolidated resource on this unique and potent bioactive compound.

Discovery and Historical Background

The toxicity of salamanders has been documented since antiquity, with early writings from physicians and philosophers in Classical antiquity and the Middle Ages describing symptoms consistent with the effects of their poison.[1] However, a scientific understanding of the toxic principles began to emerge much later. In 1768, the physician Laurentius first identified the skin gland secretions as the source of the poison.[1]

Significant progress was made in the 19th and 20th centuries. Key milestones in the discovery and characterization of the samandarine alkaloid family, including this compound, are outlined below:

  • 1866: Zalesky performed toxicological studies, isolating the family of alkaloids and demonstrating their potent effects on various animals. He also made the crucial observation that the salamander's own venom is toxic if it enters its bloodstream.[1]

  • 1899: Faust developed a method to purify the main alkaloid, samandarin, as a crystalline sulfate salt through a series of acid-base extractions from chloroform-euthanized salamanders.[1]

  • 1926: Gessner conducted further pharmacological examinations, determining that the poison primarily affects the central nervous system, particularly the spinal cord.[1]

  • Mid-20th Century: The most extensive work was carried out by German scientists Schöpf and Habermehl. They successfully elucidated the structures of nine different samandarine alkaloids, identifying samandarin as the main component and this compound as a significant constituent.[1] this compound is the ketone corresponding to the secondary alcohol in samandarine.[2]

  • 1961: The precise structure and stereochemistry of the parent compound, samandarin, were definitively confirmed using X-ray crystallography, which solidified the structural understanding of the entire class, including this compound.[1][2]

  • 1968: Habermehl and Haaf investigated the biosynthesis of these alkaloids, using in vivo and in vitro experiments to establish that they originate from a cholesterol precursor in the salamander's liver, testes, or ovaries.[1][3]

This compound, along with samandarine, constitutes approximately 75% of the total alkaloid content in the skin glands of European fire and Alpine salamanders.[2] These compounds serve a dual purpose for the salamander: they act as a potent anti-predator defense and provide protection against microbial and fungal infections.[1][4][5][6] The recent emergence of the lethal fungus Batrachochytrium salamandrivorans (Bsal) has renewed interest in the anti-infectious properties of these alkaloids.[4][7][8]

Physicochemical Properties of this compound

This compound is a lipid-soluble steroidal alkaloid characterized by a unique 7-6-6-5 fused ring system.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₉NO₂[2][3]
Molecular Weight 303.44 g/mol [2][3]
CAS Number 467-52-7[3]
Appearance Needles[2]
Melting Point 191-192°C (from methyl ethyl ketone)[2]
189-191°C (from 35% acetone)[2]
Optical Rotation [α]D²¹ -115.7° (acetone)[2]
IUPAC Name (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one[3]

Biological Source and Biosynthesis

This compound is exclusively produced and secreted by fire salamanders of the genus Salamandra.[1][5] The glands are distributed across the dorsum but are highly concentrated in macroglandular structures known as the parotoid glands, located on the head.[4] Research has shown that the biosynthesis of samandarine alkaloids, including this compound, occurs not only in the skin but also in the liver, testes, and ovaries.[1][3]

The biosynthetic pathway originates from cholesterol. Key transformations include the enlargement of the A ring via nitrogen insertion from a glutamine residue and the degradation of the C-17 side chain.[1] While the complete enzymatic machinery has not been elucidated, the pathway is understood to proceed via oxidation at the C-16 position of the steroid core to first yield samandarine, which is then further oxidized to produce this compound.[1][5]

G cholesterol Cholesterol Precursor intermediates Multiple Enzymatic Steps (Side-chain degradation, Ring A enlargement via N-insertion) cholesterol->intermediates In Liver, Testes, Ovaries samandarine_core Samandarine Core Structure intermediates->samandarine_core samandarine Samandarine (C-16 Hydroxylation) samandarine_core->samandarine This compound This compound (C-16 Oxidation) samandarine->this compound

Figure 1. Proposed Biosynthetic Pathway of this compound from Cholesterol.

Biological Activity

The biological effects of samandarine alkaloids are potent and multifaceted. While much of the early toxicity data was generated for the primary alkaloid, samandarin, subsequent studies have highlighted the significant antimicrobial properties of this compound itself.

Neurotoxicity

Samandarine alkaloids are highly toxic to vertebrates.[1] The poison acts primarily on the central nervous system, specifically targeting neurons in the spinal cord.[1] The precise molecular mechanism of action remains largely unknown.[1][9] Poisoning can occur via ingestion or transdermal exposure and progresses through distinct stages:

  • Early Stage: Characterized by over-excitation of muscles, restlessness, hypertension, rapid breathing, and dilated pupils.[1]

  • Late Stage: Leads to convulsions, difficulty breathing (dyspnea), and paralysis.[1]

  • Terminal Stage: Death occurs within hours due to respiratory paralysis.[1]

CompoundTest AnimalLD₅₀ ValueSource
SamandarinMouse70 µg/kg[1]
SamandarinDog700-900 µg/kg[1]
Antimicrobial and Antifungal Activity

This compound has demonstrated significant activity against a range of bacteria and fungi.[4][10] It is often the most potent antimicrobial agent among the samandarine alkaloids.[10][11] This activity is a critical component of the salamander's defense against skin pathogens.[5][6]

Target OrganismCompoundMinimum Effective Concentration (MEC)Source
Saccharomyces cerevisiaeThis compound1.5 x 10⁻⁶ M[10]
Phycomyces blakesleeanusThis compound3.0 x 10⁻⁶ M[10]

This compound also exhibits broad inhibitory action against Escherichia coli, Proteus mirabilis, Bacillus subtilis, Geotrichum candidum, and Trichoderma viride.[10]

Experimental Protocols

Non-Invasive Isolation of this compound

Modern methods for obtaining salamander alkaloids prioritize the well-being of the animals. A non-invasive "milking" technique followed by HPLC purification has been successfully employed.[4][7][8]

Protocol:

  • Collection of Secretion:

    • Wild-caught S. salamandra individuals are handled carefully.

    • Gentle pressure is applied with the thumbs to the parotoid glands at the back of the head.[4]

    • The milky white poison that is released is collected in a clean glass container.[4] This procedure is analogous to venom sampling in snakes.[4]

  • Extraction:

    • The collected secretion is immediately extracted with methanol (e.g., 15 mL) for approximately 20 minutes with regular, gentle mixing.[4]

    • The extract is filtered to remove any particulate matter.[4]

  • Purification and Analysis:

    • The methanolic extract is diluted (e.g., 1:10 in MeOH) for analysis.[4]

    • Initial method development is performed using High-Performance Liquid Chromatography coupled to Heated Electrospray Ionization Mass Spectrometry (HPLC/HESI-MS), as the alkaloids lack a strong chromophore for PDA detection.[4]

    • The method is then scaled up to semi-preparative HPLC for the purification of individual alkaloids, including this compound.[4][7][8]

    • Structural confirmation of the isolated fractions is achieved using high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS).[4][7][8]

G cluster_collection 1. Non-Invasive Collection cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis salamander Fire Salamander (S. salamandra) milking Gentle pressure on parotoid glands salamander->milking poison Collect raw secretion milking->poison extraction Methanol Extraction (20 min) poison->extraction filtration Filter extract extraction->filtration hplc_ms HPLC/HESI-MS (Method Development) filtration->hplc_ms prep_hplc Semi-Preparative HPLC (Isolation) hplc_ms->prep_hplc analysis Structure Elucidation (NMR, GC/MS) prep_hplc->analysis This compound Pure this compound prep_hplc->this compound

Figure 2. Experimental Workflow for the Isolation of this compound.
Chemical Synthesis

While of interest to synthetic chemists in the 1960s and 1970s, the total synthesis of samandarine alkaloids has not been widely pursued in recent years.[1] A key challenge is the construction of the bridged oxazolidone system of Ring A with the correct stereoselectivity. A synthetic approach developed by Shimizu in 1976 successfully created this feature, proceeding through the following key steps:

  • Formation of an epoxide on an alkene precursor using m-chloroperoxybenzoic acid (m-CPBA).

  • Anti-Markovnikov opening of the epoxide ring using sodium azide (NaN₃) to introduce the nitrogen functionality at the desired position.[1]

More recent work has revisited the chemical synthesis of multiple members of the samandarine family, highlighting the potential to produce these compounds for biological evaluation without relying on the protected salamander species.[9]

References

The Shifting Shield: An In-depth Analysis of Samandarone Variability in Salamander Populations

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The skin secretions of salamanders, particularly those of the genus Salamandra, are a rich source of bioactive steroidal alkaloids, with samandarone being a prominent and toxic constituent.[1] This technical guide delves into the natural variability of this compound content within and between salamander populations, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. Understanding this variability is crucial for ecological studies, toxicological assessments, and the potential exploration of these compounds as leads for novel therapeutics.

Quantitative Variability of this compound

The concentration and relative proportion of this compound in the skin secretions of salamanders exhibit significant variation. This variability is observed not only between different species and geographically distinct populations but also among individuals within the same population and even within a single individual over time.[2][3]

A key study by Mebs and Pogoda (2005) highlighted the intraspecific variability in the two major alkaloids, samandarine and this compound, in two German populations of the European fire salamander (Salamandra salamandra terrestris). Their research revealed a high degree of variation in the ratio of these two alkaloids among different individuals.[2][3] The findings from this and other studies are summarized in the tables below.

Table 1: Interspecific and Interpopulational Variation of this compound
SpeciesPopulation/RegionThis compound Content/RatioReference
Salamandra salamandra terrestrisKronberg/Taunus, GermanyHigh intraspecific variability in the ratio of samandarine to this compound.[2][3]
Salamandra salamandra terrestrisHarz, GermanyHigh intraspecific variability in the ratio of samandarine to this compound.[2][3]
Lyciasalamandra spp.Dodecanese Islands, GreeceNo statistically significant difference in this compound content between island populations.[4]
Salamandra infraimmaculataNot specifiedHigher percentages of this compound compared to other Salamandra species.[5]
Salamandra salamandraNot specifiedHigher percentages of this compound compared to other Salamandra species.[5]
Table 2: Factors Influencing this compound Content
FactorObservationPotential ImplicationReference
Genetics Different species and subspecies exhibit distinct alkaloid profiles.The biosynthetic pathways are genetically determined and have evolved differently.[5]
Geography Populations in different locations show variations in alkaloid composition.Environmental pressures, such as predator prevalence and microbial threats, may drive selection for different chemical defenses.[3]
Individual Variation Significant differences in this compound content are observed among individuals of the same population.Suggests that factors such as age, sex, health, and microhabitat may play a role.[2]
Temporal Variation The ratio of samandarine to this compound can change within a single individual over a period of months.Indicates that the synthesis and/or metabolism of these alkaloids are dynamic processes, possibly influenced by seasonal or physiological changes.[2]

Experimental Protocols

The analysis of this compound content in salamander populations involves several key experimental steps, from the collection of skin secretions to the analytical quantification of the target compound. The following protocols are based on methodologies described in the scientific literature.[1]

Noninvasive Collection of Skin Secretions

A noninvasive "milking" technique is employed to obtain skin secretions without harming the salamanders.

  • Animal Handling: Gently hold the salamander.

  • Gland Stimulation: Apply gentle pressure with the thumb to the parotoid glands (located behind the head) and along the dorsal skin glands.

  • Secretion Collection: The milky white secretion is collected in a glass vial.

  • Sample Storage: The collected secretion is immediately preserved, for example, by adding methanol, to prevent degradation of the alkaloids.[1]

Sample Preparation and Extraction
  • Extraction: The collected secretion in methanol is thoroughly mixed by gentle shaking for approximately 20 minutes to ensure complete extraction of the alkaloids.

  • Filtration: The extract is then filtered to remove any particulate matter.

  • Dilution: The filtered extract is diluted with methanol to a suitable concentration for analysis.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. An Agilent HP-5MS capillary column (or equivalent) is suitable for separation.

  • Carrier Gas: Helium is used as the carrier gas.

  • Injection: A small volume of the diluted extract is injected into the GC inlet.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the different components of the extract. A typical program starts at 50°C, holds for 5 minutes, and then ramps up to 320°C at a rate of 10°C per minute.[1]

  • Ionization: Electron impact (EI) ionization at 70 eV is used to fragment the molecules.

  • Mass Analysis: The mass spectrometer scans a mass-to-charge ratio (m/z) range (e.g., 40-600) to detect the characteristic fragments of this compound.

  • Quantification: The amount of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated using known concentrations of a purified this compound standard.

Purification and Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the purification of this compound from the crude extract, which can then be used for obtaining analytical standards or for further structural elucidation.

  • Instrumentation: A preparative or semi-preparative HPLC system is used.

  • Column: A C18 reversed-phase column is commonly used for the separation of steroidal alkaloids.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used as the mobile phase. The gradient is optimized to achieve the best separation of the different alkaloids present in the extract.

  • Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be used for detection and fraction collection.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound content in salamander populations.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Salamander Salamander Population Secretion Skin Secretion Salamander->Secretion Noninvasive Milking Extraction Methanolic Extraction Secretion->Extraction Filtration Filtration & Dilution Extraction->Filtration GCMS GC-MS Quantification Filtration->GCMS HPLC HPLC Purification Filtration->HPLC Quantification This compound Content GCMS->Quantification Variability Population Variability Quantification->Variability

Experimental workflow for this compound analysis.
Biosynthetic Pathway of this compound

This compound is a steroidal alkaloid biosynthesized from cholesterol. The pathway involves a series of enzymatic modifications, including the expansion of the A ring with the incorporation of a nitrogen atom from glutamine and the degradation of the cholesterol side chain. While the complete enzymatic cascade has not been fully elucidated, the following diagram presents a conceptual overview of the key transformations.

biosynthetic_pathway Cholesterol Cholesterol Intermediates Multiple Enzymatic Steps (Hydroxylations, Oxidations) Cholesterol->Intermediates Aza_steroid Aza-steroid Intermediate Intermediates->Aza_steroid Side_chain_cleavage Side Chain Degradation Aza_steroid->Side_chain_cleavage This compound This compound Side_chain_cleavage->this compound Glutamine Glutamine Glutamine->Aza_steroid Nitrogen Source

Conceptual biosynthetic pathway of this compound from cholesterol.

Conclusion and Future Directions

The natural variability of this compound content in salamander populations is a complex phenomenon influenced by a combination of genetic, geographical, and individual factors. The methodologies outlined in this guide provide a robust framework for the continued investigation of this variability. Future research should focus on elucidating the complete enzymatic pathway of this compound biosynthesis, which will provide deeper insights into the regulation of its production. Furthermore, comprehensive studies correlating this compound content with specific ecological pressures, such as predator diversity and pathogen prevalence, will enhance our understanding of the evolutionary drivers of this chemical defense. For drug development professionals, a thorough characterization of the natural variability of this compound and related alkaloids is a critical first step in identifying potent and specific molecular scaffolds for further investigation.

References

Samandarone: A Technical Overview of its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarone is a potent steroidal alkaloid found in the skin secretions of fire salamanders (Salamandra species). As one of the primary toxic components of the salamander's defensive arsenal, it has garnered interest for its significant biological activity. This technical guide provides a comprehensive overview of the molecular properties of this compound, the experimental protocols for its characterization, and what is currently understood about its mechanism of action.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for its identification and for theoretical modeling in drug development.

PropertyValueCitations
Molecular FormulaC₁₉H₂₉NO₂[1][2][3]
Molecular Weight303.44 g/mol [4]
Exact Mass303.219829168 Da[2]
Monoisotopic Mass303.219829168 Da[2]

Experimental Protocols for Characterization

The determination of this compound's molecular formula and structure relies on a combination of chromatographic separation and advanced spectrometric techniques.

Isolation and Purification

A common initial step for the analysis of this compound is its isolation from the complex mixture of alkaloids present in salamander skin secretions. High-performance liquid chromatography (HPLC) is a frequently employed method for this purpose.[1][5]

Mass Spectrometry for Molecular Formula and Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal in determining the elemental composition and exact mass of this compound.

  • Electrospray Ionization (ESI-HRMS): This soft ionization technique is used to generate protonated molecular ions ([M+H]⁺) with minimal fragmentation, allowing for precise mass determination. In a typical analysis, data is acquired in positive ionization mode.[1][4][5] For instance, one method utilized a mass resolution of 30,000, a capillary temperature of 275°C, a source voltage of 3.70 kV, and a source current of 100 μA.[4]

  • Tandem Mass Spectrometry (HRMS/MS): To gain structural insights, collision-induced dissociation (CID) is applied to the parent ion. The resulting fragmentation patterns are characteristic of the molecule's structure.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often utilizing electron ionization (EI), provides information on the molecular weight and fragmentation patterns that are highly reproducible and can be compared against spectral libraries.[1][3][5]

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

While mass spectrometry provides the molecular formula, NMR spectroscopy is essential for elucidating the complex three-dimensional structure of this compound. This includes:

  • ¹H and ¹³C NMR: To identify the hydrogen and carbon environments within the molecule.

  • 2D NMR techniques (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assignment of the molecular structure.[1][5]

Biological Activity and Signaling Pathways

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, it is known to be a potent neurotoxin.

This compound primarily affects the central nervous system.[2] Poisoning leads to symptoms such as convulsions and, ultimately, death through respiratory paralysis.[2] While the direct molecular targets have not been definitively identified, the symptoms suggest interference with neuronal signaling pathways.

Below is a diagram illustrating the general workflow for the characterization of this compound.

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Isolation & Purification cluster_2 Analysis cluster_3 Data Interpretation Salamander_Secretion Salamander Skin Secretion Milking Non-invasive Milking Salamander_Secretion->Milking HPLC HPLC Milking->HPLC Purification HRMS HRMS / HRMS/MS (ESI) HPLC->HRMS GCMS GC-MS (EI) HPLC->GCMS NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR Molecular_Formula Molecular Formula & Exact Mass HRMS->Molecular_Formula GCMS->Molecular_Formula Structure Structural Elucidation NMR->Structure

Caption: Workflow for the isolation and characterization of this compound.

The following diagram illustrates the known toxicological effects of this compound.

G Toxicological Effects of this compound cluster_0 Physiological Target cluster_1 Observed Effects cluster_2 Outcome This compound This compound CNS Central Nervous System This compound->CNS Acts on Convulsions Convulsions CNS->Convulsions Respiratory_Paralysis Respiratory Paralysis CNS->Respiratory_Paralysis Death Death Respiratory_Paralysis->Death

Caption: Known toxic effects of this compound on the central nervous system.

References

The Ecological Significance and Neurotoxic Action of Samandarone in Salamander Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecological role and toxicological properties of samandarone, a potent steroidal alkaloid found in the skin secretions of fire salamanders (Salamandra species). The document is intended for researchers in toxinology, pharmacology, and drug development, offering detailed information on the compound's biosynthesis, mechanism of action, and methods for its study.

Introduction: A Chemical Shield in the Forest Undergrowth

Salamanders of the genus Salamandra are well-known for their striking aposematic coloration, a vibrant warning to potential predators of their potent chemical defenses.[1][2] This defense is largely reliant on a cocktail of steroidal alkaloids, with this compound and its close analogue samandarin being the principal toxic components.[3] These compounds are secreted from specialized parotoid glands, typically located on the dorsal surface of the salamander's head.[4] The potent neurotoxicity and antimicrobial properties of this compound underscore its critical role in the survival and ecological success of these amphibians, deterring predators and protecting against pathogens.[4][5]

Biosynthesis of this compound

This compound is a steroidal alkaloid, endogenously synthesized by the salamander from cholesterol.[4] The biosynthetic pathway, while not fully elucidated, is known to occur in the liver, testes, and ovaries.[3] The process involves a significant rearrangement of the cholesterol steroid nucleus, including the insertion of a nitrogen atom, derived from the amino acid glutamine, to form the characteristic aza-A-homo-steroid core.[4] Subsequent enzymatic reactions lead to the degradation of the cholesterol side chain and modifications to the steroid rings to yield the final this compound molecule.[4]

This compound Biosynthesis Cholesterol Cholesterol Intermediates Multiple Enzymatic Steps (Ring Expansion, Side-Chain Cleavage) Cholesterol->Intermediates Glutamine (N source) This compound This compound Intermediates->this compound

Figure 1: Simplified biosynthesis pathway of this compound from cholesterol.

Physicochemical and Toxicological Properties of this compound

This compound is a crystalline solid with the chemical formula C₁₉H₂₉NO₂ and a molecular weight of 303.4 g/mol .[6] Its steroidal structure confers lipophilic properties, facilitating its absorption across biological membranes.

Quantitative Toxicity Data
CompoundTest AnimalRoute of AdministrationLD₅₀Reference(s)
SamandarinMouseIntraperitoneal70 µg/kg[4][7]
SamandarinDogIntravenous700-900 µg/kg[4]
SamandarinFrogNot Specified19 mg/kg[1]
SamandarinRabbitNot Specified1 mg/kg[1]

Table 1: Lethal Dose (LD₅₀) of Samandarin in Various Animal Models.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, contributing to the salamander's defense against cutaneous infections. This compound has been identified as the most potent antimicrobial among the main samandarine alkaloids.[5]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
This compoundSaccharomyces cerevisiae1.5 x 10⁻⁶ M[5]
SamandarineSaccharomyces cerevisiae1.5 x 10⁻⁶ M[5]
SamandaridineSaccharomyces cerevisiae1.5 x 10⁻⁶ M[5]

Table 2: Antimicrobial Activity of Samandarine Alkaloids.

Mechanism of Action: A Neurotoxic Assault

The primary target of this compound is the central nervous system (CNS), with a pronounced effect on the spinal cord.[4] Poisoning by samandarine alkaloids leads to a cascade of severe neurological symptoms, including restlessness, muscle convulsions, hypertension, and ultimately, death through respiratory paralysis.[4]

While the precise molecular target of this compound has not been definitively identified, the observed physiological effects strongly suggest that it acts as a potent neurotoxin that induces neuronal hyperexcitability. This could potentially occur through the modulation of ion channel function, such as voltage-gated sodium channels, or interference with inhibitory neurotransmission, for example, by acting as an antagonist at GABA receptors.[8][9][10]

Hypothesized Mechanism of this compound Neurotoxicity cluster_neuron Spinal Cord Neuron cluster_membrane Neuronal Membrane Neuron IonChannel Ion Channel / Receptor (Hypothesized Target) Neuronal_Hyperexcitability Neuronal Hyperexcitability IonChannel->Neuronal_Hyperexcitability Leads to This compound This compound This compound->IonChannel Interaction (Blockade/Modulation) Muscle_Convulsions Muscle Convulsions Neuronal_Hyperexcitability->Muscle_Convulsions Causes Respiratory_Paralysis Respiratory Paralysis Muscle_Convulsions->Respiratory_Paralysis Progresses to

Figure 2: Hypothesized signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols

Toxin Collection, Extraction, and Purification

A non-invasive "milking" technique can be employed to collect skin secretions from salamanders. The crude secretion is then processed to isolate this compound.

Toxin Extraction and Purification Workflow Collection 1. Non-invasive 'Milking' of Salamander Parotoid Glands Extraction 2. Extraction with Methanol Collection->Extraction Filtration 3. Filtration to Remove Particulates Extraction->Filtration HPLC 4. High-Performance Liquid Chromatography (HPLC) Purification Filtration->HPLC Analysis 5. Analysis by Mass Spectrometry and NMR HPLC->Analysis

Figure 3: Workflow for the collection, extraction, and purification of this compound.

Methodology:

  • Collection: Gently restrain the salamander and apply light pressure to the parotoid glands to induce the secretion of the milky white poison. Collect the secretion in a sterile glass vial.

  • Extraction: Add methanol to the collected secretion and vortex thoroughly to dissolve the alkaloids.

  • Purification: Centrifuge the methanolic extract to pellet any cellular debris. The supernatant can be directly subjected to reverse-phase high-performance liquid chromatography (HPLC) for the purification of this compound. A C18 column is typically used with a gradient of acetonitrile in water.

  • Analysis: The purified this compound can be identified and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vivo Neurotoxicity Assessment

The neurotoxic effects of this compound can be evaluated in a rodent model.

InVivo Neurotoxicity Assessment Workflow Animal_Model 1. Animal Model Selection (e.g., Mice) Dose_Administration 2. Intraperitoneal Injection of This compound at Various Doses Animal_Model->Dose_Administration Observation 3. Continuous Observation for Clinical Signs of Neurotoxicity Dose_Administration->Observation Data_Analysis 4. Scoring of Seizure Activity and Monitoring of Respiratory Rate Observation->Data_Analysis Endpoint 5. Determination of LD50 and Time to Onset of Symptoms Data_Analysis->Endpoint

Figure 4: Workflow for in vivo neurotoxicity assessment of this compound.

Methodology:

  • Animal Model: Use adult male mice (e.g., Swiss Webster strain) for the assay.

  • Dose Preparation: Prepare serial dilutions of purified this compound in a sterile saline solution.

  • Administration: Administer the different doses of this compound via intraperitoneal injection.

  • Observation: Continuously monitor the animals for signs of neurotoxicity, including tremors, convulsions, changes in posture and gait, and respiratory distress.

  • Data Collection: Record the latency to the onset of symptoms and the severity of convulsions using a standardized scoring system. Monitor respiratory rate.

  • Endpoint: Determine the LD₅₀ using statistical methods such as probit analysis.

In Vitro Neurotoxicity and Electrophysiological Analysis

The direct effects of this compound on neuronal activity can be investigated using primary spinal cord neuron cultures.

Methodology:

  • Cell Culture: Prepare primary neuronal cultures from the spinal cords of rodent embryos.

  • Compound Application: After the neurons have matured in vitro, apply different concentrations of this compound to the culture medium.

  • Neurotoxicity Assessment: Assess cell viability using assays such as the MTT or LDH assay to determine the cytotoxic concentration of this compound.

  • Electrophysiology: To investigate the mechanism of action, perform whole-cell patch-clamp recordings on individual neurons.

    • Record changes in resting membrane potential and action potential firing in response to this compound application.

    • Use voltage-clamp protocols to study the effects of this compound on specific ion currents (e.g., voltage-gated sodium and potassium currents).

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[11][12][13][14][15]

Methodology:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Saccharomyces cerevisiae, Staphylococcus aureus) corresponding to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a fascinating example of a highly evolved chemical defense in the animal kingdom. Its potent neurotoxicity and antimicrobial properties make it a subject of significant interest for both ecological and pharmacological research. While its primary role in salamander defense is well-established, the precise molecular mechanism of its neurotoxic action remains an open area for investigation. Future research employing advanced electrophysiological and molecular techniques will be crucial to identify the specific ion channels or receptors targeted by this compound. A deeper understanding of its mechanism of action could pave the way for the development of novel pharmacological tools and potentially new therapeutic leads.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Samandarone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samandarone is a toxic steroid alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra)[1][2]. These secretions serve as a defense mechanism against predators and microorganisms[2][3]. The unique chemical structure and biological activity of this compound and related alkaloids have garnered interest in the scientific community for potential pharmaceutical applications[2]. However, obtaining pure this compound is essential for accurate biological and toxicological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex biological extracts[1][4][5]. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Challenges in this compound Purification

A significant challenge in the purification of this compound and other salamander alkaloids is their weak ultraviolet-visible (UV-Vis) absorbance[1]. This characteristic makes detection by standard photodiode array (PDA) detectors difficult. Therefore, method development often relies on mass spectrometry (MS) detection, and for purification, a diode array detector set to a low wavelength (e.g., 190-210 nm) is often employed[1][6].

Experimental Protocols

1. Sample Preparation: Extraction of Alkaloids from Salamander Secretions

A non-invasive method for collecting salamander skin secretions is recommended to obtain the starting material[1].

  • Collection: Gently collect the skin secretions from the parotoid glands of the fire salamander.

  • Extraction: The collected secretion is then extracted with methanol (MeOH) for approximately 20 minutes with gentle agitation[1].

  • Filtration and Dilution: The methanolic extract is filtered to remove any particulate matter. For analytical method development, the extract is typically diluted (e.g., 1:10 in MeOH)[1]. For preparative purification, the extract can be concentrated before injection.

2. HPLC Method Development and Analytical Separation

Initial method development is performed on an analytical scale to optimize the separation of this compound from other alkaloids in the crude extract.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a mass spectrometer (MS) is used[1].

  • Chromatographic Conditions: A reversed-phase separation is effective for these types of compounds[1][4]. An Agilent Zorbax Eclipse Plus C18 column (3.5 μm, 2.1 × 150 mm) has been used successfully for the analytical separation of salamander alkaloids[1].

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile (ACN), and an acidic modifier like formic acid is employed to achieve good separation[1]. The formic acid helps to improve peak shape and ionization efficiency if using MS detection.

3. Semi-Preparative HPLC for this compound Purification

Once the analytical method is established, it can be scaled up to a semi-preparative scale for the isolation of pure this compound.

  • Instrumentation: A semi-preparative HPLC system with a higher flow rate capacity, a larger column, and a fraction collector is required[1].

  • Column: A larger dimension column with the same stationary phase as the analytical column is used, for instance, a Nucleodur C18 HTec (5 μm, 10 × 250 mm)[1].

  • Flow Rate: The flow rate is increased to accommodate the larger column dimensions, for example, to 4.73 mL/min[1].

  • Fraction Collection: Fractions are collected based on the retention time of the target peak corresponding to this compound, as determined during the analytical run.

Data Presentation

Table 1: HPLC Parameters for this compound Purification

ParameterAnalytical HPLCSemi-Preparative HPLC
Column Agilent Zorbax Eclipse Plus C18 (3.5 μm, 2.1 × 150 mm)Nucleodur C18 HTec (5 μm, 10 × 250 mm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 5% B to 30% B over 15 min5% B to 30% B over 15 min
Flow Rate 0.3 mL/min4.73 mL/min
Column Temperature 30 °C30 °C
Detection DAD (190-600 nm) or MSDAD (190-600 nm)
Injection Volume 5-10 µL100-500 µL

Note: The gradient is an example based on the separation of similar alkaloids[1]. Optimization may be required for the best resolution of this compound.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification Secretion Salamander Secretion Extraction Methanol Extraction Secretion->Extraction 20 min Filtration Filtration & Dilution Extraction->Filtration Analytical_HPLC Analytical HPLC-DAD/MS (Method Development) Filtration->Analytical_HPLC SemiPrep_HPLC Semi-Preparative HPLC (Scale-up) Analytical_HPLC->SemiPrep_HPLC Method Transfer Fraction_Collection Fraction Collection SemiPrep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: Workflow for the purification of this compound using HPLC.

Logical_Relationship cluster_separation Separation Principle Crude_Extract Crude Methanolic Extract Reversed_Phase Reversed-Phase Chromatography (Non-polar stationary phase) Crude_Extract->Reversed_Phase Samandarone_Properties This compound (Moderately Polar Steroid Alkaloid) Reversed_Phase->Samandarone_Properties Differential Partitioning Polar_Mobile_Phase Polar Mobile Phase (Water/Acetonitrile) Polar_Mobile_Phase->Reversed_Phase Gradient_Elution Gradient Elution (Increasing Acetonitrile %) Gradient_Elution->Reversed_Phase

Caption: Logical relationship of the chromatographic separation of this compound.

References

Non-Invasive Methods for Sampling Samandarone from Salamanders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarone, a potent steroidal alkaloid found in the skin secretions of salamanders, particularly the European fire salamander (Salamandra salamandra), has garnered significant interest for its potential pharmacological applications. Its neurotoxic properties, which cause convulsions and respiratory paralysis, suggest a profound interaction with the central nervous system, offering a unique avenue for drug discovery and development.[1][2] Historically, the acquisition of such compounds involved invasive procedures that were harmful to the animals. This document outlines detailed, non-invasive methods for the collection of this compound, ensuring the ethical treatment of salamanders while providing a reliable source of this valuable compound for research.

Data Presentation: Alkaloid Yield from Non-Invasive Sampling

Direct comparative studies quantifying the yield of this compound from different non-invasive methods are limited in the current literature. However, existing research provides some indication of the potential yields. The "milking" technique has been successfully used to obtain significant quantities of salamander skin secretions for alkaloid isolation.[3]

Sampling MethodSpeciesNumber of AnimalsTotal Secretion YieldThis compound YieldReference
MilkingSalamandra salamandra1001 gNot specified[3]

Note: The concentration of this compound within the secretion can vary depending on the individual salamander, its geographic origin, and the time of year. Further quantitative analysis is required to establish a precise comparison of this compound yields between the different non-invasive methods.

Experimental Protocols

Protocol 1: Manual "Milking" Technique for Skin Secretion Collection

This method allows for the direct collection of concentrated skin secretions with minimal stress to the animal.

Materials:

  • Live salamanders (Salamandra salamandra)

  • Sterile glass vials or containers

  • Methanol (HPLC grade)

  • Pipettes

  • Gloves

Procedure:

  • Gently hold the salamander in one hand.

  • Using the thumb and forefinger of the other hand, apply gentle pressure to the parotoid glands located behind the head.

  • Collect the secreted milky fluid into a sterile glass vial.

  • Gentle pressure can also be applied to the tail root to stimulate secretion.

  • To extract the alkaloids, add a known volume of methanol to the collected secretion (a common ratio is 15 mL of methanol for 1 g of secretion).[3]

  • Agitate the mixture for approximately 20 minutes to ensure thorough extraction.

  • The resulting methanol extract, containing this compound and other alkaloids, can then be used for further analysis, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4]

Protocol 2: Immersion Method for General Skin Secretion Sampling

This method is suitable for collecting a broader range of skin secretions, including those not concentrated in the parotoid glands.

Materials:

  • Live salamanders

  • Glass container with a lid

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Pipettes

  • Gloves

Procedure:

  • Place the salamander in a clean glass container.

  • Add a sufficient volume of deionized water to partially submerge the salamander.

  • Gently agitate the container for 5-10 minutes to encourage the release of skin secretions into the water.

  • Carefully remove the salamander from the container and return it to its housing.

  • To preserve the collected peptides and alkaloids, add trifluoroacetic acid (TFA) to the water to a final concentration of 0.1%.

  • The resulting solution can be stored and processed for the isolation and analysis of this compound.

Protocol 3: Dermal Swabbing for Mucus and Secretion Analysis

This is the least invasive method, suitable for collecting small amounts of material for qualitative or semi-quantitative analysis.

Materials:

  • Live salamanders

  • Sterile cotton or polyester-tipped swabs

  • Sterile microcentrifuge tubes

  • Methanol or other suitable solvent

  • Gloves

Procedure:

  • Gently restrain the salamander.

  • Using a sterile swab, gently rub the dorsal and ventral surfaces of the salamander. The number of strokes can be standardized for comparative studies (e.g., 50 times).

  • Place the head of the swab into a sterile microcentrifuge tube.

  • Add a known volume of a suitable solvent, such as methanol, to the tube to elute the collected secretions from the swab.

  • The resulting solution can be analyzed for the presence of this compound.

Visualizations

Experimental Workflow for this compound Sampling and Analysis

experimental_workflow cluster_sampling Non-Invasive Sampling cluster_processing Sample Processing cluster_analysis Analysis milking Milking Technique extraction Solvent Extraction (e.g., Methanol) milking->extraction immersion Immersion Method immersion->extraction swabbing Dermal Swabbing swabbing->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC supernatant->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr

Caption: Workflow for non-invasive sampling and analysis of this compound.

Postulated Signaling Pathway of this compound Neurotoxicity

signaling_pathway cluster_cns Central Nervous System (Spinal Cord) cluster_physiological Physiological Response This compound This compound unknown_target Unknown Molecular Target (Ion Channel / Receptor?) This compound->unknown_target Binds to / Modulates neuronal_excitation Increased Neuronal Excitability unknown_target->neuronal_excitation Leads to muscle_overexcitation Muscle Over-excitation neuronal_excitation->muscle_overexcitation convulsions Convulsions muscle_overexcitation->convulsions resp_paralysis Respiratory Paralysis muscle_overexcitation->resp_paralysis

Caption: Postulated neurotoxic mechanism of this compound.

Disclaimer: The precise molecular targets of this compound within the central nervous system have not yet been fully elucidated. This diagram represents a generalized pathway based on the observed physiological effects. Further research is necessary to identify the specific receptors or ion channels involved.

References

Investigating the Neurotoxic Mechanisms of Samandarone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarone, a potent steroidal alkaloid isolated from the skin secretions of the fire salamander (Salamandra salamandra), is a known neurotoxin. Reports indicate that it primarily targets the spinal cord, leading to severe neurological symptoms such as muscle hyperexcitability, convulsions, and ultimately, respiratory paralysis[1]. Despite the documented toxicity, the precise cellular and molecular mechanisms underlying this compound's neurotoxic effects remain largely uncharacterized.

These application notes provide a comprehensive framework and detailed experimental protocols for investigating the neurotoxicity of this compound. The methodologies outlined herein are designed to enable researchers to systematically explore its effects on neuronal viability, apoptosis, cellular stress, and electrophysiological function, with a particular focus on spinal cord neurons. The overarching goal is to elucidate the signaling pathways and molecular targets involved in this compound-induced neurotoxicity, thereby providing critical insights for toxicology, pharmacology, and the development of potential therapeutic countermeasures.

Experimental Strategy Overview

A multi-tiered approach is proposed to dissect the neurotoxic mechanism of this compound. This strategy begins with foundational cytotoxicity assessments and progresses to more in-depth analyses of specific cellular and functional endpoints.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Cellular Assays cluster_2 Phase 3: Functional Neurotoxicity Assessment A Primary Spinal Cord Neuron Culture B Dose-Response and Time-Course Analysis (MTT Assay) A->B C Apoptosis Assessment (TUNEL Assay & Western Blot) B->C D Oxidative Stress Measurement (ROS Assay) B->D E Mitochondrial Function Analysis (MMP Assay) B->E F Electrophysiological Analysis (Patch-Clamp) B->F G Synaptic Function Evaluation (Neurotransmitter Release & Uptake Assays) B->G H Neuronal Excitability Measurement (Calcium Imaging) B->H I Data Analysis and Pathway Elucidation C->I D->I E->I F->I G->I H->I

Figure 1: Experimental workflow for investigating this compound's neurotoxicity.

Data Presentation

To facilitate the comparison and interpretation of quantitative data, it is recommended to summarize all results in clearly structured tables.

Table 1: Dose-Response of this compound on Spinal Cord Neuron Viability

This compound Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
0.1
1
10
50
100
IC50

All data to be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Effect of this compound on Markers of Apoptosis and Oxidative Stress

Treatment% TUNEL-Positive CellsRelative Caspase-3 ActivityRelative ROS Levels
Control
This compound (IC50)
Positive Control (e.g., Staurosporine)

Data to be presented as mean ± SD.

Table 3: Impact of this compound on Mitochondrial Membrane Potential

TreatmentMitochondrial Membrane Potential (Relative Fluorescence Units)
Control
This compound (IC50)
Positive Control (e.g., CCCP)

Data to be presented as mean ± SD.

Table 4: Electrophysiological Parameters of Spinal Cord Neurons Treated with this compound

ParameterControlThis compound (Sub-toxic Conc.)
Resting Membrane Potential (mV)
Action Potential Threshold (mV)
Action Potential Amplitude (mV)
Firing Frequency (Hz)
Spontaneous EPSC Frequency (Hz)
Spontaneous IPSC Frequency (Hz)

Data to be presented as mean ± SD.

Experimental Protocols

Protocol 1: Primary Spinal Cord Motor Neuron Culture

This protocol describes the isolation and culture of primary motor neurons from embryonic rodent spinal cords, a relevant cell model for studying the neurotoxicity of this compound.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E14-E15)

  • DMEM/F-12 medium

  • Neurobasal medium

  • B-27 supplement

  • N-2 supplement

  • GlutaMAX supplement

  • Horse serum

  • HBSS (Hank's Balanced Salt Solution)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Culture plates/coverslips

Procedure:

  • Prepare culture surfaces by coating with 50 µg/mL poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C before cell plating.

  • Euthanize the pregnant rat according to approved animal welfare protocols and dissect the embryos.

  • Isolate the spinal cords from the embryos under a dissecting microscope in ice-cold HBSS.

  • Remove the dorsal root ganglia and meninges.

  • Pool the spinal cords and mince them into small pieces.

  • Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.

  • Stop the digestion by adding an equal volume of DMEM/F-12 with 10% horse serum.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, N-2, and GlutaMAX.

  • Plate the cells onto the prepared culture surfaces at a desired density (e.g., 5 x 10^4 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 2-3 days.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Primary spinal cord neuron cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Culture medium

Procedure:

  • Seed primary spinal cord neurons in a 96-well plate and allow them to adhere and mature for at least 7 days.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 3: Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Primary spinal cord neuron cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • In Situ Cell Death Detection Kit (e.g., Roche)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Treat the cultured neurons with this compound at the determined IC50 concentration for an appropriate duration. Include positive (e.g., staurosporine-treated) and negative controls.

  • Wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit green or red fluorescence (depending on the kit), while all nuclei will be stained blue by DAPI.

  • Quantify the percentage of TUNEL-positive cells.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure the levels of intracellular ROS, an indicator of oxidative stress.

Materials:

  • Primary spinal cord neuron cultures

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator dye

  • HBSS or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Treat the cultured neurons with this compound for the desired time.

  • Wash the cells with pre-warmed HBSS.

  • Load the cells with H2DCFDA (typically 5-10 µM in HBSS) for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Normalize the fluorescence intensity to the number of cells or protein concentration.

Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses a fluorescent dye (e.g., JC-1) to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health and function.

Materials:

  • Primary spinal cord neuron cultures

  • This compound

  • JC-1 dye

  • Culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Treat the cultured neurons with this compound.

  • Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with warm medium or PBS.

  • Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~530 nm).

  • Calculate the ratio of red to green fluorescence to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 6: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical properties of individual neurons.

Materials:

  • Primary spinal cord neuron cultures on coverslips

  • This compound

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials. Analyze action potential parameters such as threshold, amplitude, and firing frequency.

  • In voltage-clamp mode, hold the neuron at different potentials to record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs). Analyze the frequency and amplitude of these currents.

  • Apply this compound to the bath and record the changes in the electrophysiological properties of the neuron.

Potential Signaling Pathways and Mechanisms of Action

Based on the known convulsant effects of this compound and the general mechanisms of other neurotoxic alkaloids, several potential signaling pathways could be involved in its neurotoxicity.

G cluster_0 Direct Ion Channel Modulation cluster_1 Synaptic Transmission Disruption cluster_2 Induction of Cellular Stress cluster_3 Apoptotic Pathway Activation This compound This compound IonChannels Voltage-gated Na+/K+ Channels Ligand-gated Ion Channels (GABA-A, Glycine Receptors) This compound->IonChannels Synapse Neurotransmitter Release Machinery Neurotransmitter Transporters This compound->Synapse Mitochondria Mitochondria This compound->Mitochondria NeuronalHyper Neuronal Hyperexcitability (Convulsions) IonChannels->NeuronalHyper Synapse->NeuronalHyper ROS Increased ROS Production Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis NeuronalDeath Neuronal Cell Death Apoptosis->NeuronalDeath NeuronalHyper->ROS NeuronalHyper->NeuronalDeath

Figure 2: Potential signaling pathways of this compound's neurotoxicity.

Hypothesized Mechanisms:

  • Direct Modulation of Ion Channels: this compound may directly interact with and modulate the function of key ion channels involved in neuronal excitability. Given its convulsant properties, it might block inhibitory channels like GABA-A or glycine receptors, or potentiate the activity of excitatory voltage-gated sodium channels.

  • Disruption of Synaptic Transmission: The toxin could interfere with the machinery of neurotransmitter release or reuptake at the synapse. This could lead to an imbalance of excitatory and inhibitory signals in the spinal cord.

  • Induction of Oxidative Stress and Mitochondrial Dysfunction: this compound-induced neuronal hyperactivity could lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This oxidative stress can damage cellular components and trigger mitochondrial dysfunction, characterized by a drop in mitochondrial membrane potential.

  • Activation of Apoptotic Pathways: The culmination of cellular stress and dysfunction can lead to the activation of programmed cell death pathways, such as the caspase cascade, ultimately resulting in neuronal apoptosis.

The experimental protocols provided in these application notes are designed to systematically test these hypotheses and provide a detailed understanding of the mechanisms underlying this compound's neurotoxicity. By combining cellular, biochemical, and electrophysiological approaches, researchers can build a comprehensive picture of how this potent neurotoxin exerts its effects on the nervous system.

References

Application Note: Assaying the Antifungal Activity of Samandarone Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarone, a steroidal alkaloid derived from the skin secretions of the fire salamander (Salamandra salamandra), has demonstrated antimicrobial properties, presenting a promising avenue for the development of novel antifungal agents.[1][2] This document provides detailed protocols for evaluating the in vitro antifungal efficacy of this compound against a panel of pathogenic fungi. The core methodologies covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and a standard cytotoxicity assay to evaluate the compound's selectivity. Data presentation templates and visualizations of the experimental workflow and a proposed mechanism of action are included to guide researchers in their investigations.

Introduction

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, necessitates the discovery of new therapeutic agents.[2] Natural products are a rich source of novel bioactive compounds, and alkaloids, in particular, have shown significant antimicrobial potential.[3] this compound is a toxic steroid alkaloid found in salamander skin secretions that contributes to the animal's defense against predators and microbial pathogens.[1] While its toxicity is well-noted, its specific antifungal activity and mechanism of action are not fully elucidated.[2]

The protocols outlined herein provide a standardized framework for quantifying this compound's activity against pathogenic yeasts and molds and for assessing its potential toxicity to mammalian cells, a critical step in early-stage drug development.

Data Presentation

Quantitative data from antifungal and cytotoxicity assays should be recorded systematically. The following tables provide a clear structure for summarizing and comparing results.

Table 1: Antifungal Activity of this compound (Example Template) This table is designed to collate MIC values of this compound against various pathogenic fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Amphotericin B]
Candida albicansATCC 90028e.g., 16e.g., 0.5
Aspergillus fumigatusATCC 204305e.g., 32e.g., 1.0
Cryptococcus neoformansATCC 208821e.g., 8e.g., 0.25
Fusarium solaniATCC 36031e.g., >64e.g., 2.0
(Add other fungi)

Table 2: Cytotoxicity of this compound (Example Template) This table is for summarizing the cytotoxic effects of this compound on a mammalian cell line, typically expressed as the IC₅₀ (the concentration that inhibits 50% of cell viability). The Selectivity Index (SI) helps to quantify the compound's specificity for fungal cells over mammalian cells.

Cell LineThis compound IC₅₀ (µg/mL)Selectivity Index (SI)¹
MRC-5 (Human Lung Fibroblast)e.g., 50Calculated Value
HEK293 (Human Embryonic Kidney)e.g., 45Calculated Value
(Add other cell lines)
¹ Selectivity Index (SI) = IC₅₀ (Mammalian Cell Line) / MIC (Fungal Species)

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38-A for filamentous fungi) to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Pathogenic fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile, DMSO, saline (0.85%), and water

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Yeasts: Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in 5 mL of sterile saline. Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (1x10⁶ to 5x10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5x10³ to 2.5x10³ CFU/mL.

    • Molds: Grow the mold on Potato Dextrose Agar (PDA) for 7 days at 35°C until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4x10⁴ to 5x10⁴ CFU/mL in RPMI 1640.

  • Plate Preparation:

    • Prepare a 2X working stock of this compound in RPMI 1640. The highest concentration should be 128 µg/mL (or as required). The final DMSO concentration should not exceed 1%.

    • Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.

    • Add 200 µL of the 2X this compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1-11. This will bring the final volume to 200 µL and dilute the drug to its 1X final concentration.

    • Add 100 µL of sterile RPMI to well 12.

    • Seal the plates and incubate at 35°C for 24-48 hours (or until sufficient growth is seen in the control well).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by reading the absorbance at 490 nm.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Primary Assay: Antifungal Activity cluster_cyto Secondary Assay: Cytotoxicity cluster_analysis Data Analysis p1 Prepare Fungal Inoculum (Yeast/Mold) p2 Prepare this compound Serial Dilutions a1 Inoculate 96-Well Plates p1->a1 Fungal Suspension p2->a1 Drug Dilutions c2 Treat Cells with This compound Dilutions p2->c2 Drug Dilutions a2 Incubate at 35°C (24-48h) a1->a2 a3 Read Plates Visually or Spectrophotometrically a2->a3 a4 Determine MIC Value a3->a4 d1 Calculate Selectivity Index (SI = IC50 / MIC) a4->d1 c1 Seed Mammalian Cells in 96-Well Plates c1->c2 c3 Incubate at 37°C (24-48h) c2->c3 c4 Perform MTT Assay c3->c4 c5 Determine IC50 Value c4->c5 c5->d1

Caption: Workflow for assessing this compound's antifungal activity and cytotoxicity.

Proposed Mechanism of Action of this compound

G cluster_fungus Fungal Cell wall Cell Wall wall_damage Cell Wall Damage glucan β-1,6-Glucan Synthesis glucan->wall builds glucan->wall_damage:w disruption leads to membrane Cell Membrane integrity_loss Loss of Membrane Integrity ergosterol Ergosterol Biosynthesis ergosterol->membrane maintains structure ergosterol->integrity_loss:w disruption leads to death Fungal Cell Death integrity_loss->death wall_damage->death This compound This compound (Steroidal Alkaloid) This compound->glucan Inhibits This compound->ergosterol Inhibits

Caption: Proposed mechanism of this compound targeting fungal cell wall and membrane synthesis.

Proposed Mechanism of Action

While the precise molecular targets of this compound in fungi are yet to be fully identified, many alkaloids, particularly those with a steroidal structure, interfere with the integrity of the fungal cell envelope.[4][5] The proposed mechanism suggests that this compound may act on two primary pathways essential for fungal survival:

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammals. Its depletion or replacement with aberrant sterol precursors disrupts membrane fluidity and the function of membrane-bound proteins, leading to increased permeability and cell death.[6][7][8]

  • Disruption of Cell Wall Synthesis: The fungal cell wall is a rigid outer layer crucial for osmotic stability. Steroidal alkaloids have been shown to inhibit key enzymes involved in the synthesis of structural polysaccharides like β-1,6-glucan, compromising cell wall integrity and rendering the fungus susceptible to osmotic stress.[9]

Investigating these potential mechanisms could involve downstream experiments such as sterol quantification assays, cell wall integrity assays (e.g., using Calcofluor White staining), and gene expression analysis of relevant biosynthetic pathways.

References

Unveiling the Potential of Samandarone: A Pharmacological Tool for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samandarone, a potent steroidal alkaloid isolated from the skin secretions of the fire salamander (Salamandra salamandra), presents a compelling yet largely unexplored avenue for ion channel research.[1][2][3] Its profound toxicological effects, including muscle convulsions and respiratory paralysis, strongly suggest an interaction with the nervous system, where ion channels play a pivotal role in regulating neuronal excitability.[4][5] While direct electrophysiological studies on this compound's mechanism of action on specific ion channels are currently lacking in publicly available literature, its chemical structure and the physiological responses it elicits provide a strong rationale for its investigation as a novel pharmacological tool.

These application notes provide a framework for researchers to explore the potential of this compound in studying ion channels. Given the absence of specific data, this document outlines the known biological context of this compound, presents hypothetical signaling pathways, and details generalized experimental protocols that can be adapted to investigate its effects on sodium, potassium, and calcium channels.

Known Biological Activity and Toxicological Profile of this compound

This compound is one of the major alkaloids found in the defensive skin secretions of fire salamanders, alongside the primary toxin, samandarin.[1][3] The toxic properties of these secretions are well-documented, causing significant physiological distress in vertebrates.[4][5]

Table 1: Toxicological Effects of Fire Salamander Alkaloids

SymptomObserved EffectPotential Ion Channel Implication
Muscle Convulsions Uncontrolled muscle contractionsModulation of voltage-gated sodium channels leading to hyperexcitability, or blockade of potassium channels leading to prolonged depolarization.
Hypertension Increased blood pressureEffects on calcium channels in vascular smooth muscle or modulation of autonomic nervous system signaling.
Hyperventilation followed by Respiratory Paralysis Initial rapid breathing followed by cessation of respiratory muscle functionComplex interactions with ion channels governing neuronal control of respiration and neuromuscular transmission.

Note: The potential ion channel implications are hypothesized based on known physiological roles of these channels and require experimental verification for this compound.

Hypothetical Signaling Pathway

The neurotoxic effects of this compound likely stem from its interaction with ion channels on neuronal membranes. A plausible, yet unverified, mechanism could involve the binding of this compound to a specific site on a voltage-gated ion channel, leading to altered channel gating and subsequent disruption of normal action potential generation and propagation.

cluster_membrane Neuronal Membrane cluster_inside Intracellular IonChannel Voltage-Gated Ion Channel (e.g., Na+, K+, Ca2+) Downstream Downstream Signaling Cascades IonChannel->Downstream Altered ion flux This compound This compound This compound->IonChannel Binds to channel Response Altered Neuronal Excitability (e.g., Convulsions, Paralysis) Downstream->Response

Caption: Hypothetical mechanism of this compound action on a voltage-gated ion channel.

Experimental Protocols

The following are generalized protocols for investigating the effects of a novel compound like this compound on ion channels using standard electrophysiological techniques. These should be adapted based on the specific cell type and ion channel of interest.

Cell Culture and Preparation
  • Objective: To prepare a suitable cellular model for electrophysiological recording.

  • Materials:

    • Cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with a specific sodium, potassium, or calcium channel subunit).

    • Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons).

    • Cell culture medium, fetal bovine serum, antibiotics.

    • Poly-D-lysine or other appropriate coating for culture dishes.

    • Dissociation enzymes (e.g., trypsin, papain).

  • Protocol:

    • Culture cells in appropriate medium at 37°C and 5% CO₂.

    • For cell lines, passage cells regularly to maintain health and logarithmic growth.

    • For primary neurons, dissect tissue from neonatal rodents and dissociate using enzymatic and mechanical methods.

    • Plate cells onto coated glass coverslips at a suitable density for patch-clamp recording.

    • Allow cells to adhere and recover for at least 24 hours before experimentation.

Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound on the activity of specific ion channels.

  • Method: Whole-cell patch-clamp is a versatile technique to record the currents flowing through all channels on the cell surface.

  • Materials:

    • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer).

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Pipette puller and microforge.

    • Recording chamber and perfusion system.

    • Extracellular (bath) solution containing physiological ion concentrations.

    • Intracellular (pipette) solution mimicking the intracellular ionic environment.

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Protocol:

    • Place a coverslip with cells into the recording chamber and perfuse with extracellular solution.

    • Pull a patch pipette with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a single, healthy-looking cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit the specific ion channel currents of interest (e.g., a series of depolarizing voltage steps to activate voltage-gated channels).

    • Record baseline currents in the absence of the compound.

    • Perfuse the chamber with a known concentration of this compound and record the currents again.

    • Perform a dose-response experiment by applying a range of this compound concentrations to determine the IC₅₀ or EC₅₀.

    • Analyze the data to determine the effects on channel kinetics (activation, inactivation, deactivation).

Table 2: Representative Solutions for Whole-Cell Patch-Clamp

SolutionComponentConcentration (mM)
Extracellular (for Na⁺ channels) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Intracellular (for Na⁺ channels) CsF120
CsCl20
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
Extracellular (for K⁺ channels) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Intracellular (for K⁺ channels) KCl140
MgCl₂2
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
Extracellular (for Ca²⁺ channels) TEA-Cl120
BaCl₂ or CaCl₂10
HEPES10
Glucose10
Intracellular (for Ca²⁺ channels) CsCl120
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3

Note: These are example solutions and may need to be optimized for the specific channel and cell type. Pharmacological blockers for other channels are often added to isolate the current of interest.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the pharmacological activity of a compound like this compound on ion channels.

cluster_workflow Pharmacological Screening Workflow A Compound Acquisition (Isolate this compound) B Primary Screen (e.g., High-throughput fluorescence assay) A->B C Electrophysiology (Whole-cell patch-clamp) B->C Identify 'hits' D Dose-Response Analysis (Determine IC50/EC50) C->D E Mechanism of Action Studies (Voltage-dependence, kinetics) D->E F Selectivity Profiling (Test against a panel of ion channels) E->F G In Vivo Studies (Animal models of disease) F->G Characterize lead compound

Caption: A generalized workflow for the pharmacological characterization of this compound.

Data Presentation

While no quantitative data for this compound exists, the following table templates are provided for researchers to structure their findings once experiments are conducted.

Table 3: Hypothetical Dose-Response Data for this compound on Voltage-Gated Sodium Channels (Naᵥ1.x)

This compound Concentration (µM)Peak Current (% of Control)n
0.1
1
10
100
IC₅₀ (µM)

Table 4: Hypothetical Effects of this compound (10 µM) on Potassium Channel (Kᵥ) Gating Parameters

ParameterControlThis compoundp-value
V½ of Activation (mV)
Slope Factor (k)
Time Constant of Inactivation (τ, ms)

Conclusion

This compound represents a promising but uncharacterized tool for the study of ion channels. Its potent biological activity strongly suggests a molecular interaction with key components of the nervous system. The protocols and frameworks provided here are intended to guide researchers in initiating studies to elucidate the specific ion channel targets of this compound, its mechanism of action, and its potential as a novel pharmacological probe. Such research will not only advance our understanding of ion channel function but may also open new avenues for drug discovery.

References

Troubleshooting & Optimization

Improving the yield of Samandarone extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Samandarone extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a steroidal alkaloid belonging to the samandarine family of toxic compounds.[1][2] The primary natural source of this compound is the skin secretion of the fire salamander (Salamandra salamandra).[1][3][4] It is one of the two major alkaloids found in these secretions, alongside samandarine.[3][4]

Q2: What is the general workflow for extracting this compound from its natural source?

The general workflow involves several key stages:

  • Collection of Secretion: A non-invasive "milking" technique is used to collect the skin secretion from the salamander's parotoid glands.[5]

  • Extraction: The collected secretion is then subjected to a solvent-based extraction, typically using methanol.[5]

  • Purification: The crude extract is purified, commonly using High-Performance Liquid Chromatography (HPLC) to isolate this compound.[2][5]

  • Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are used to identify and quantify the purified this compound.[2][3][4]

Q3: What factors can influence the yield of this compound extraction?

Several factors can significantly impact the extraction yield, including:

  • Extraction Method: The choice of extraction technique (e.g., maceration, ultrasound-assisted extraction) plays a crucial role.

  • Solvent Selection: The type of solvent, its concentration, and the solid-to-liquid ratio are critical parameters.

  • Temperature and Time: The temperature and duration of the extraction process can affect efficiency.

  • pH of the Extraction Medium: The pH can influence the solubility and stability of the alkaloid.[6][7]

  • Purity of the Source Material: The concentration of this compound in the initial secretion can vary between individual salamanders.[3][8]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inefficient Extraction Method Consider switching to a more advanced extraction technique. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times for other alkaloids compared to traditional maceration.[3][5]
Suboptimal Solvent Conditions Optimize the solvent concentration. For steroidal alkaloids, a study on Fritillaria cirrhosa found 90% ethanol to be optimal.[1] Experiment with the solid-to-liquid ratio; a higher ratio can increase yield up to a certain point.[9]
Inadequate Extraction Time or Temperature Increase the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds.[9]
Incorrect pH Adjust the pH of the extraction solvent. Alkaloids are basic and their solubility can be manipulated by altering the pH. An acidic medium can convert the alkaloid to its more water-soluble salt form, which can be beneficial in certain extraction protocols.[7][10]
Incomplete Cell Lysis If extracting from tissue, ensure the material is finely powdered to maximize surface area and solvent penetration.[11]
HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column exhaustion- Clogged frits- Inappropriate mobile phase pH- Reverse and flush the column.- Replace the column if necessary.- Ensure the mobile phase pH keeps the alkaloid ionized to improve peak shape; adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is common practice.[1]
Split Peaks - Contamination of the pre-column or column inlet- Sample solvent incompatible with the mobile phase- Replace the pre-column or column.- Dissolve the sample in the mobile phase.[4][12]
High Backpressure - Blockage in the system- Precipitated sample in the column- Filter the sample before injection.- Flush the system with a strong solvent.[12]
Poor Resolution - Inappropriate mobile phase composition- Column deterioration- Optimize the mobile phase gradient. A gradient from a high aqueous content to a high organic content can help determine the optimal isocratic conditions.[1]- Replace the column.
Ghost Peaks - Contaminated mobile phase or injector- Use fresh, high-purity solvents.- Flush the injector between runs.[4]

Quantitative Data on Extraction Methods

While specific quantitative data for this compound extraction using various methods is limited in the literature, the following table summarizes the performance of different extraction techniques for other alkaloids, providing a general comparison of their efficiencies.

Extraction Method Average Alkaloid Yield (%) Average Purity (%) Extraction Time (minutes) Solvent Consumption (mL)
Maceration 1.5075.22880200
Soxhlet Extraction 2.1582.5360150
Ultrasound-Assisted Extraction (UAE) 2.3085.03080
Microwave-Assisted Extraction (MAE) 2.5088.22560
Accelerated Solvent Extraction (ASE) 2.6388.82050

Data adapted from a comparative study on medicinal plant alkaloids and is intended for illustrative purposes.[3]

Experimental Protocols

Non-invasive Collection of Salamander Skin Secretion

This protocol is adapted from a non-invasive "milking" procedure.[5][9]

  • Gently hold the fire salamander.

  • Apply gentle pressure with the thumbs on the parotoid glands located behind the eyes.

  • Collect the secreted whitish poison in a glass container.

  • Store the collected secretion at -20°C until extraction.

Methanol Extraction of this compound
  • To 1 gram of the collected glandular secretion, add 15 mL of methanol.[5]

  • Mix the solution by gentle shaking for 20 minutes at room temperature.[5]

  • Filter the extract to remove any solid particles.

  • The resulting methanol extract can be stored at 4°C before purification.

HPLC Purification of this compound

This is a general protocol for alkaloid purification that can be adapted for this compound.[1][5]

  • Column: Use a C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[5]

  • Gradient Program:

    • Start with a low concentration of acetonitrile (e.g., 5%).

    • Gradually increase the acetonitrile concentration to elute compounds of increasing polarity.

    • A typical gradient might increase from 5% to 30% acetonitrile over a period of 15-20 minutes.[5]

  • Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Mass spectrometry (LC-MS) is the preferred method for detection and fraction collection.[5]

  • Fraction Collection: Collect the fractions corresponding to the mass of this compound ([M+H]⁺).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and GC-MS to confirm purity.

Visualizations

experimental_workflow cluster_collection Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis collection Non-invasive 'milking' of salamander skin secretion extraction Methanol Extraction collection->extraction Crude Secretion purification HPLC Purification extraction->purification Crude Extract analysis GC-MS and NMR Analysis purification->analysis Purified this compound

Caption: Experimental workflow for this compound extraction and analysis.

biosynthesis_pathway cluster_cholesterol Cholesterol Biosynthesis cluster_this compound This compound Biosynthesis (Proposed) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (rate-limiting step) isopentenyl_pp Isopentenyl Pyrophosphate mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple Steps This compound This compound cholesterol->this compound Further enzymatic modifications (details not fully elucidated)

Caption: Biosynthesis pathway of this compound from Cholesterol.

References

Overcoming challenges in the chemical synthesis of Samandarone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Samandarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex steroidal alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary strategic challenges revolve around the construction of the unique aza-A-homo steroid core, specifically the stereoselective formation of the bridged oxazolidine system (a 6-aza-8-oxabicyclo[3.2.1]octane ring system) integrated into the steroid A-ring. Achieving the correct stereochemistry throughout the multi-step synthesis is a significant hurdle.

Q2: The formation of the bridged oxazolidine ring on the A-ring is proving difficult. What are some common issues?

A2: Key challenges in forming the bridged oxazolidine system include low yields and the formation of undesired side products. Some synthetic approaches have failed entirely due to the difficulty in forming the seven-membered lactone precursor to the oxazolidine. The stereoselectivity of this transformation is also a critical point of failure.

Q3: I am experiencing low yields in the final steps of the synthesis. What could be the cause?

A3: The final stages of the this compound synthesis, as reported in early total syntheses, involve several steps with modest yields that compound to a low overall yield. For instance, the conversion of the dihydro derivative to the N-benzoate intermediate can have a low yield. Careful purification and optimization of each step are crucial.

Q4: Are there known issues with the ozonolysis of the enol acetate intermediate?

A4: Ozonolysis of enol acetates can sometimes lead to side reactions if not performed under optimal conditions. Over-oxidation can occur, and the workup is critical to obtaining the desired product. The reaction should be carried out at low temperatures, and a reductive workup is typically required to prevent the formation of carboxylic acids.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield during catalytic hydrogenation - Catalyst poisoning- Incomplete reaction- Steric hindrance around the double bond- Use fresh, high-quality catalyst (e.g., Pd/C).- Ensure the substrate is pure.- Increase reaction time and/or hydrogen pressure.- Consider a different catalyst or solvent system.
Formation of multiple products after ozonolysis - Incomplete reaction- Non-selective cleavage- Oxidative workup instead of reductive- Ensure the reaction is run to completion at low temperature (e.g., -78°C).- Use a reliable reductive workup (e.g., dimethyl sulfide or zinc/acetic acid).- Purify the enol acetate starting material.
Failure to form the N-benzoate - Poor quality benzoyl chloride- Steric hindrance at the nitrogen atom- Incomplete hydrolysis of the formamide- Use freshly distilled benzoyl chloride.- Use a more reactive acylating agent or extend the reaction time.- Ensure the preceding hydrolysis step is complete.
Difficulty in final hydrolysis of the N-benzoate - Steric hindrance around the amide bond- Use of overly harsh or mild conditions- Employ more forcing hydrolytic conditions (e.g., stronger acid/base, higher temperature).- Consider alternative protecting groups for the nitrogen that are more readily cleaved.

Key Experimental Protocols

The following are detailed methodologies for key steps in the total synthesis of this compound, based on published literature.

Protocol 1: Catalytic Hydrogenation of the Ethylene Acetal
  • Reactants : Unsaturated aldehyde ethylene acetal, Palladium on carbon (10%), Ethyl acetate (solvent).

  • Procedure :

    • Dissolve the unsaturated aldehyde ethylene acetal in anhydrous ethyl acetate in a hydrogenation vessel.

    • Add 10% Palladium on carbon (typically 10-20% by weight of the substrate).

    • Purge the vessel with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude dihydro derivative.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Ozonolysis of the Enol Acetate
  • Reactants : Enol acetate intermediate, Ozone, Dichloromethane (solvent), Dimethyl sulfide (for workup).

  • Procedure :

    • Dissolve the enol acetate in dry dichloromethane in a flask equipped with a gas inlet tube and a stirrer.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

    • Once the reaction is complete (as determined by TLC), purge the solution with nitrogen or argon to remove excess ozone.

    • Add dimethyl sulfide to the cold solution and allow it to warm to room temperature slowly while stirring.

    • Stir the mixture overnight at room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then taken to the next step (hydrolysis).

Visualizing the Synthesis Pathway

To aid in understanding the experimental workflow and the logical relationships between the key stages of this compound synthesis, the following diagrams are provided.

Samandarone_Synthesis_Workflow start Starting Material (Androstane Derivative) enol_acetylation Enol Acetylation start->enol_acetylation Isopropenyl acetate, H₂SO₄ ozonolysis Ozonolysis enol_acetylation->ozonolysis 1. O₃ 2. Hydrolysis hydrolysis_formamide Formamide Hydrolysis ozonolysis->hydrolysis_formamide n_benzoylation N-Benzoylation hydrolysis_formamide->n_benzoylation Benzoyl chloride final_hydrolysis Final Hydrolysis n_benzoylation->final_hydrolysis Hydrolysis This compound This compound final_hydrolysis->this compound

Caption: Key transformations in the total synthesis of this compound.

Troubleshooting_Logic low_yield Low Overall Yield step1 Check Purity of Intermediates low_yield->step1 step2 Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->step2 step3 Investigate Side Reactions low_yield->step3 step4 Purification Method low_yield->step4 step1->step2 step2->step3 step3->step4

Caption: A logical approach to troubleshooting low yields in synthesis.

Samandarone stability issues in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Samandarone in various solvents and under different storage conditions. Due to the limited availability of specific stability data for this compound, this guide incorporates best practices for handling steroidal alkaloids and general principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of steroidal alkaloids like this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents.[1][2][3][4] Inappropriate storage temperatures can accelerate degradation, while exposure to acidic or alkaline conditions can lead to hydrolysis or other chemical transformations.[1][2] Light, particularly UV radiation, can also cause photodegradation.[5][6][7]

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I store my this compound solutions?

A3: For optimal stability, this compound solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture absorption.[3] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules, including alkaloids, are susceptible to photodegradation.[5][6][7] Therefore, it is best practice to protect this compound, both in solid form and in solution, from light. Use amber-colored vials or wrap containers in aluminum foil and store them in the dark.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation due to improper storage.- Review storage conditions. Ensure solutions are stored at ≤ -20°C and protected from light.[3] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh solutions from solid material for critical experiments.
Inaccurate solution concentration.- Ensure the solid compound was fully dissolved. Gentle warming or sonication may aid dissolution.[12] - Verify the calibration of your balance and pipettes. - Check for solvent evaporation from stock solutions.
Precipitate forms in the stock solution upon storage Poor solubility or compound degradation.- Confirm the solvent is appropriate for long-term storage. Consider a different solvent if precipitation persists. - The precipitate could be a degradation product. Analyze the precipitate and supernatant separately (e.g., by HPLC) to assess purity.
Loss of biological activity over time Chemical degradation of this compound.- Perform a forced degradation study (see experimental protocols below) to understand the degradation profile. - Use a stability-indicating analytical method (e.g., HPLC-UV/MS) to monitor the purity of your stock solution over time.
Formation of unexpected peaks in chromatograms Degradation products or impurities.- Analyze a freshly prepared standard of this compound to confirm its retention time. - If new peaks appear over time, they are likely degradation products.[13] - Consider the potential for interaction with container materials, especially for long-term storage.

Data on General Alkaloid Stability

While specific quantitative data for this compound is limited, the following table summarizes general stability trends observed for other alkaloids, which may provide some guidance.

Condition General Observation for Alkaloids Potential Impact on this compound Reference
Acidic pH (e.g., pH < 4) Many alkaloids are acid-labile and can undergo hydrolysis or rearrangement.Potential for degradation, especially at elevated temperatures.[1][2][14]
Alkaline pH (e.g., pH > 8) Some alkaloids undergo hydrolysis, particularly esters.Potential for degradation, especially at elevated temperatures.[1][14]
Elevated Temperature (> 40°C) Increased rate of degradation for most alkaloids.Accelerated degradation.[1][2]
Exposure to Light (UV and Visible) Photodegradation is common, leading to loss of activity.Potential for significant degradation.[5][6]

Experimental Protocols

Protocol for Assessing this compound Solubility

This protocol provides a general method for determining the kinetic solubility of this compound in a chosen solvent.[8][9]

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

    • Dissolve in a known volume of the test solvent (e.g., DMSO, ethanol) to make a concentrated stock solution (e.g., 10 mg/mL).

    • Use gentle vortexing or sonication to aid dissolution.[12]

  • Serial Dilution:

    • Prepare a series of dilutions of the stock solution in the same solvent.

  • Equilibration:

    • Add a small, precise volume of each dilution to an aqueous buffer (e.g., PBS) to mimic assay conditions.

    • Incubate the samples for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Phase Separation:

    • Centrifuge the samples to pellet any precipitate.

  • Quantification:

    • Carefully collect the supernatant.

    • Analyze the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol for a General Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.[10][15][16]

  • Sample Preparation:

    • Prepare several identical solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter UV-A).[5][6][7] Keep a control sample in the dark.

  • Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., with a diode array detector or mass spectrometer) to observe the parent compound's degradation and the formation of degradation products.

Visualizations

experimental_workflow General Workflow for Assessing this compound Stability cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Outcome prep_solid This compound (Solid) prep_solution Prepare Stock Solution prep_solid->prep_solution solubility Solubility Assessment prep_solution->solubility forced_degradation Forced Degradation prep_solution->forced_degradation hplc_analysis HPLC-UV/MS Analysis solubility->hplc_analysis forced_degradation->hplc_analysis storage_conditions Optimized Storage Conditions hplc_analysis->storage_conditions degradation_profile Degradation Profile hplc_analysis->degradation_profile

Caption: Workflow for this compound Stability Assessment.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_concentration Verify Solution Concentration start->check_concentration storage_ok Storage OK? check_storage->storage_ok concentration_ok Concentration Accurate? check_concentration->concentration_ok correct_storage Implement Correct Storage: - Aliquot - Store at -20°C/-80°C - Protect from light storage_ok->correct_storage No perform_stability_study Consider Stability Study to Confirm Degradation storage_ok->perform_stability_study Yes reprepare_solution Prepare Fresh Solution - Verify balance/pipettes - Ensure complete dissolution concentration_ok->reprepare_solution No concentration_ok->perform_stability_study Yes

Caption: Logic Diagram for Troubleshooting Inconsistent Results.

References

Troubleshooting inconsistent results in Samandarone bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Samandarone bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: My this compound bioactivity assay results are inconsistent between experiments. What are the most likely causes?

Inconsistent results in this compound bioactivity assays can stem from several factors. The most common culprits include issues with this compound solution preparation and stability, variability in cell culture conditions, and procedural inconsistencies during the assay itself. This compound, as a steroidal alkaloid, may have limited aqueous solubility, leading to precipitation or aggregation, which can significantly impact its effective concentration.

Q2: I am observing lower-than-expected potency for this compound in my cytotoxicity assay. What could be the reason?

Lower-than-expected potency can be a result of compound degradation, precipitation, or aggregation. It is also possible that the chosen cell line is not sensitive to this compound's cytotoxic effects or that the incubation time is not sufficient to induce a measurable response. Additionally, high serum concentrations in the culture medium can sometimes interfere with the activity of the compound.

Q3: How can I be sure that the observed bioactivity is specific to this compound and not an artifact?

To ensure the specificity of the observed bioactivity, it is crucial to include proper controls in your experiments. This includes vehicle controls (the solvent used to dissolve this compound, e.g., DMSO), positive controls (a compound with a known and similar mechanism of action), and negative controls. Performing counter-screens, such as testing the compound in the presence of a non-ionic detergent like Triton X-100, can help identify non-specific activity caused by aggregation.[1]

Q4: What is the likely mechanism of action for this compound's bioactivity?

While the precise mechanism of action for this compound is not definitively established in the readily available literature, related steroidal alkaloids, such as Samandarine, are known to be potent neurotoxins that affect the central nervous system.[2] A plausible mechanism of action is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining electrochemical gradients across cell membranes, particularly in neuronal cells. The toxic effects of other cardiac glycosides, which are also steroidal in nature, have been linked to the inhibition of this enzyme.[3]

Troubleshooting Guides

Inconsistent Results in Cytotoxicity Assays
Observed Issue Potential Cause Recommended Solution
High variability between replicate wells- Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
IC50 values vary significantly between experiments- Inconsistent this compound concentration due to precipitation or degradation- Variation in cell passage number or health- Changes in incubation time or conditions- Prepare fresh this compound stock solutions for each experiment.- Use cells within a consistent and low passage number range.- Standardize all incubation parameters.
No dose-response curve observed- this compound concentration range is too high or too low- Compound is inactive in the chosen cell line- Assay interference- Perform a broad-range dose-response experiment to determine the optimal concentration range.- Test on a different, potentially more sensitive, cell line.- Check for compound aggregation and consider adding a low concentration of a non-ionic detergent.
Challenges in Na+/K+-ATPase Inhibition Assays
Observed Issue Potential Cause Recommended Solution
High background signal (low difference between control and inhibited wells)- Contamination of reagents with inorganic phosphate (Pi)- Non-specific ATPase activity- Use high-purity water and reagents.- Include ouabain as a specific Na+/K+-ATPase inhibitor control to determine the ouabain-sensitive Pi release.
Inconsistent IC50 values- this compound aggregation affecting enzyme interaction- Instability of the enzyme preparation- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1]- Prepare fresh enzyme aliquots and keep them on ice.
No inhibition observed- Inactive this compound- Incorrect assay conditions (pH, temperature, ion concentrations)- Insufficient pre-incubation time with the inhibitor- Verify the integrity of the this compound stock.- Optimize assay conditions according to established protocols for Na+/K+-ATPase.- Increase the pre-incubation time of the enzyme with this compound before adding the substrate.

Quantitative Data Summary

Compound Assay IC50 Reference
SanguinarineNa+/K+-ATPase Inhibition (guinea pig myocardium)6-6.5 x 10-6 M[4]
OleandrinNa+/K+-ATPase Inhibition0.62 µM[3]
OleandrigeninNa+/K+-ATPase Inhibition1.23 µM[3]
DigoxinNa+/K+-ATPase Inhibition2.69 µM[3]

Experimental Protocols

General Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and positive control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Na+/K+-ATPase Inhibition Assay (Phosphate-based)
  • Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney) or use a commercially available purified enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl at optimal concentrations and pH.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in the reaction buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme preparation to wells containing the reaction buffer and different concentrations of this compound or a known inhibitor like ouabain (positive control).

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the ouabain-sensitive ATPase activity by subtracting the activity in the presence of a saturating concentration of ouabain from the total activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Gradient Disruption of Na+/K+ Gradient NaK_ATPase->Ion_Gradient Leads to Membrane_Depolarization Membrane Depolarization Ion_Gradient->Membrane_Depolarization Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Neurotransmitter_Release Altered Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotoxicity Neurotoxicity Neurotransmitter_Release->Neurotoxicity

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Treatment Treat Cells with This compound Dilutions Compound_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Detection Perform Bioactivity Measurement Incubation->Detection Data_Acquisition Acquire Raw Data Detection->Data_Acquisition Data_Processing Process and Normalize Data Data_Acquisition->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General experimental workflow for a cell-based bioactivity assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? Check_Solubility Check this compound Solubility and Aggregation Inconsistent_Results->Check_Solubility Start Here Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Review_Protocols Review Assay Protocols for Consistency Protocols_OK Protocols Consistent? Review_Protocols->Protocols_OK Assess_Cell_Health Assess Cell Health and Passage Number Cells_OK Cells Healthy? Assess_Cell_Health->Cells_OK Solubility_OK->Review_Protocols Yes Optimize_Solvent Optimize Solvent System (e.g., co-solvents, detergents) Solubility_OK->Optimize_Solvent No Protocols_OK->Assess_Cell_Health Yes Standardize_Pipetting Standardize Pipetting and Seeding Protocols_OK->Standardize_Pipetting No Use_Low_Passage_Cells Use Low Passage Cells Cells_OK->Use_Low_Passage_Cells No Further_Investigation Further Investigation Needed (e.g., compound stability) Cells_OK->Further_Investigation Yes

Caption: Troubleshooting decision tree for inconsistent bioassay results.

References

Technical Support Center: Optimization of Chromatographic Conditions for Separating Samandarone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Samandarone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue Potential Cause(s) Suggested Solution(s)
Poor Resolution/Peak Overlap Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers.Reverse-Phase: Consider columns with different selectivities, such as biphenyl or phenyl-hexyl phases, which can offer unique interactions with aromatic moieties.[1] • Chiral Separation: For enantiomeric separation, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for chiral separations.[2]
Suboptimal Mobile Phase Composition: The elution strength or selectivity of the mobile phase is not ideal.Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks. The separation of salamander alkaloids has been achieved using a gradient of acetonitrile and water with 0.1% formic acid.[3][4] • Solvent Choice: Replacing acetonitrile with methanol, or using a ternary mixture, can alter selectivity.[1]
High Flow Rate: The flow rate is too high, not allowing for proper partitioning between the stationary and mobile phases.• Reduce the flow rate to increase the interaction time of the analytes with the stationary phase.
Inappropriate Temperature: Column temperature can affect selectivity.• Optimize the column temperature. Increasing or decreasing the temperature can sometimes improve resolution.
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone can interact with the basic nitrogen in this compound, causing tailing.Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (TEA), or an acidic modifier like formic acid (0.1% is common) to the mobile phase to mask the silanol groups.[3][4]
Column Overload: Injecting too much sample can lead to peak distortion.• Reduce the sample concentration or injection volume.
Column Degradation: The stationary phase has degraded, or the column is contaminated.• Use a guard column to protect the analytical column. • If the column is old or has been used with harsh conditions, replace it.
Irreproducible Retention Times Mobile Phase Preparation: Inconsistent mobile phase preparation leads to shifts in retention.• Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives. • Degas the mobile phase thoroughly before use.
System Equilibration: The HPLC system is not properly equilibrated with the mobile phase before injection.• Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially for gradient elution.
Pump Issues: Fluctuations in pump performance can cause retention time variability.• Check the pump for leaks and ensure proper functioning of check valves.
Low Signal Intensity/Poor Sensitivity Suboptimal Detection Wavelength (UV): this compound may have a low UV absorbance.• Due to the lack of a strong chromophore, UV detection can be challenging. Consider alternative detection methods.[3]
Poor Ionization (MS): Inefficient ionization in the mass spectrometer source.• Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Heated electrospray ionization (HESI) has been successfully used for the analysis of salamander alkaloids.[3]
Sample Loss During Preparation: The analyte is being lost during extraction or cleanup steps.• Optimize the sample preparation procedure to ensure good recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: The choice of column depends on the type of isomers you are trying to separate.

  • For diastereomers and structural isomers , a high-resolution reverse-phase column, such as a C18 or a biphenyl column, is a good starting point. Biphenyl columns can provide alternative selectivity for compounds with aromatic rings.[1]

  • For enantiomers , a chiral stationary phase (CSP) is required. Chiral separations of similar alkaloids have been performed using chiral GC columns, and the principles apply to HPLC as well.[3]

Q2: How can I improve the detection of this compound and its isomers?

A2: this compound lacks a strong UV chromophore, which can make UV detection challenging.[3] Mass spectrometry (MS) is the preferred method for sensitive and specific detection. Techniques like heated electrospray ionization (HESI-MS) have been shown to be effective for the analysis of salamander alkaloids.[3][4] Optimizing the MS parameters is crucial for achieving good sensitivity.

Q3: What are the key parameters to optimize in the mobile phase?

A3: The key mobile phase parameters to optimize are:

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reverse-phase chromatography. Changing the organic solvent can significantly alter selectivity.[1]

  • pH/Additives: For basic compounds like this compound, controlling the mobile phase pH with an acidic modifier like formic acid (e.g., 0.1%) can improve peak shape and reproducibility.[3][4]

  • Gradient Profile: A well-optimized gradient is crucial for separating complex mixtures of isomers. A shallow gradient can improve the resolution of closely eluting compounds.[3]

Q4: My retention times are shifting between runs. What should I do?

A4: Retention time variability is a common issue. Check the following:

  • Mobile Phase: Ensure your mobile phase is prepared consistently and is well-mixed and degassed.

  • System Equilibration: Always allow sufficient time for your HPLC system to equilibrate with the initial mobile phase conditions before starting a sequence.

  • Pump Performance: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.

Q5: Can I use normal-phase chromatography for this compound isomer separation?

A5: While reverse-phase is more common, normal-phase chromatography can be a powerful tool for isomer separations, especially for positional isomers.[5] It offers a different selectivity based on polar interactions with a polar stationary phase (e.g., silica or cyano-bonded).

Experimental Protocols

HPLC-HESI-MS Method for the Separation of Salamander Alkaloids (including this compound)

This protocol is adapted from the method described by Mebs et al. (2019) for the analysis of fire salamander poisons.[3][4]

  • Instrumentation: HPLC system coupled to a heated electrospray ionization mass spectrometer (HESI-MS).

  • Column: A reverse-phase column suitable for high-resolution separations.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a low percentage of Solvent B and gradually increase the concentration over the run to elute compounds of increasing hydrophobicity. A published gradient for similar compounds involved increasing the acetonitrile content from 5% to 18.8% over 9 minutes, holding for 3 minutes, and then increasing to 30% over 3 minutes.[3]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale separations.

  • Column Temperature: Maintain a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Injection Volume: 5-10 µL, depending on sample concentration.

  • MS Detection:

    • Ionization Mode: Positive Heated Electrospray Ionization (HESI+)

    • Scan Mode: Full scan to identify [M+H]⁺ ions of the isomers, followed by targeted MS/MS (product ion scan) for confirmation and quantification.

Quantitative Data

The following table summarizes the gradient conditions used in a published method for the separation of salamander alkaloids, including this compound.[3][4]

Time (minutes)% Acetonitrile (with 0.1% Formic Acid)% Water (with 0.1% Formic Acid)
0.05.095.0
9.018.881.2
12.018.881.2
15.030.070.0

Visualizations

Troubleshooting Workflow for this compound Isomer Separation

TroubleshootingWorkflow Troubleshooting Workflow for this compound Isomer Separation Start Start: Poor Isomer Separation CheckResolution Check Peak Resolution (Rs < 1.5?) Start->CheckResolution CheckPeakShape Check Peak Shape (Tailing Factor > 1.5?) CheckResolution->CheckPeakShape No OptimizeMobilePhase Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Solvent CheckResolution->OptimizeMobilePhase Yes CheckRetention Check Retention Time (Shifting?) CheckPeakShape->CheckRetention No AddModifier Add/Optimize Mobile Phase Modifier (e.g., 0.1% Formic Acid) CheckPeakShape->AddModifier Yes CheckSystem Check System Stability - Mobile Phase Prep - Equilibration - Pump CheckRetention->CheckSystem Yes End End: Separation Optimized CheckRetention->End No OptimizeMobilePhase->CheckResolution ChangeColumn Change Column - Different RP Selectivity - Chiral Column OptimizeMobilePhase->ChangeColumn OptimizeFlowTemp Optimize Flow Rate & Temperature OptimizeMobilePhase->OptimizeFlowTemp ChangeColumn->CheckResolution OptimizeFlowTemp->CheckResolution AddModifier->CheckPeakShape ReduceLoading Reduce Sample Load AddModifier->ReduceLoading ReduceLoading->CheckPeakShape CheckSystem->CheckRetention

Caption: A logical workflow for troubleshooting common issues in the chromatographic separation of this compound isomers.

References

Technical Support Center: Enhancing Samandarone Resolution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of Samandarone.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by LC-MS?

A1: The most frequently reported challenges in the LC-MS analysis of this compound and related steroid alkaloids include poor peak shape (specifically peak tailing), the formation of multiple adducts, and difficulties in achieving consistent fragmentation for structural confirmation. These issues can significantly impact the resolution, sensitivity, and reproducibility of the analysis.

Q2: Why am I observing significant peak tailing for my this compound peak?

A2: Peak tailing for basic compounds like this compound, which is a steroid alkaloid, is often caused by secondary interactions with residual silanol groups on the surface of silica-based HPLC columns.[1] These acidic silanol groups can interact with the basic nitrogen atom in the this compound molecule, leading to a delayed and uneven elution from the column, resulting in a tailing peak shape.[1]

Q3: How can I improve the peak shape and reduce tailing for this compound?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase Modification: The addition of a small amount of an acidic modifier to your mobile phase, such as formic acid or acetic acid, can help to protonate the silanol groups, reducing their interaction with the basic analyte.[1][2] The use of a buffered mobile phase, for example, with ammonium formate or ammonium acetate, can also significantly improve peak shape.

  • Column Selection: Utilize a modern, high-purity silica column (often referred to as Type B silica) with low silanol activity. Alternatively, columns with end-capping, where the residual silanol groups are chemically deactivated, are highly recommended for the analysis of basic compounds.

  • pH Adjustment: Maintaining a low mobile phase pH (typically between 2 and 4) can help to keep the this compound molecule in its protonated form and minimize interactions with the stationary phase.

Q4: I am seeing multiple peaks in my mass spectrum for this compound, even after chromatographic separation. What could be the cause?

A4: The presence of multiple peaks in the mass spectrum for a single chromatographic peak is often due to the formation of adducts in the electrospray ionization (ESI) source. For steroid-like compounds, it is common to observe the protonated molecule [M+H]+ along with sodium [M+Na]+ and potassium [M+K]+ adducts.[3] The relative abundance of these adducts can vary depending on the sample matrix, solvent purity, and even the cleanliness of the glassware used.[3]

Q5: How can I control or minimize the formation of adducts?

A5: While complete elimination of adducts can be challenging, their formation can be influenced by:

  • Solvent and Additive Purity: Use high-purity solvents and additives to minimize the presence of sodium and potassium ions.

  • Mobile Phase Additives: The addition of ammonium salts, like ammonium formate, can sometimes suppress the formation of sodium and potassium adducts by favoring the formation of the protonated molecule [M+H]+ or an ammonium adduct [M+NH4]+.

  • Source Conditions: Optimization of the ESI source parameters, such as capillary voltage and source temperature, can sometimes influence the ionization process and the relative intensities of different adducts.

Q6: I am struggling to get consistent fragmentation of my this compound peak for MS/MS analysis. What could be the issue?

A6: Steroid alkaloids can sometimes be challenging to fragment predictably. In some cases, MS/MS experiments with varying collision energies may result in either no fragmentation or complete degradation of the molecule into very small, non-specific fragments.[4] This suggests that the precursor ion may be either very stable or prone to shattering upon activation.

Q7: How can I optimize the collision energy for this compound fragmentation?

A7: A systematic approach to optimizing collision energy is recommended. Instead of relying on a single collision energy value, it is often beneficial to use a stepped or ramped collision energy approach.[5] This involves applying a range of collision energies to the precursor ion, which can help to identify the optimal energy for producing informative fragment ions. Start with a low collision energy and gradually increase it while monitoring the fragmentation pattern.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing)

This guide provides a step-by-step approach to troubleshooting and resolving peak tailing issues for this compound.

start Start: Tailing Peak Observed check_mobile_phase Check Mobile Phase - Is an acidic modifier present? - Is the pH appropriate? start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase - Add 0.1% Formic Acid - Use Ammonium Formate buffer check_mobile_phase->adjust_mobile_phase No/Incorrect Modifier check_column Evaluate HPLC Column - Is it a modern, end-capped column? - Is the column old or degraded? check_mobile_phase->check_column Modifier is Correct no_improvement No Improvement adjust_mobile_phase->no_improvement replace_column Replace Column - Use a new, high-purity C18 column check_column->replace_column Old/Inappropriate Column resolution_improved Resolution Improved check_column->resolution_improved Appropriate Column replace_column->resolution_improved no_improvement->check_column

Caption: Troubleshooting workflow for addressing peak tailing.

Guide 2: Inconsistent Fragmentation

This guide outlines a logical progression for troubleshooting issues with the fragmentation of this compound in MS/MS experiments.

start Start: Inconsistent Fragmentation check_precursor Verify Precursor Ion - Is it the correct m/z? - Is it an adduct? start->check_precursor check_precursor->start Incorrect Precursor optimize_ce Optimize Collision Energy (CE) - Perform a CE ramp/study check_precursor->optimize_ce Correct Precursor successful_fragmentation Successful Fragmentation optimize_ce->successful_fragmentation Informative Fragments Observed no_improvement No Improvement optimize_ce->no_improvement No/Poor Fragmentation check_instrument Check Instrument Parameters - Collision gas pressure - Activation time adjust_instrument Adjust Instrument Settings - Increase collision gas pressure - Increase activation time check_instrument->adjust_instrument adjust_instrument->optimize_ce no_improvement->check_instrument

Caption: Troubleshooting workflow for inconsistent MS/MS fragmentation.

Experimental Protocols

Recommended Starting LC-MS Parameters for this compound Analysis

The following table provides a summary of recommended starting parameters for the development of an LC-MS method for this compound. These parameters are compiled from various studies on steroid alkaloids and should be optimized for your specific instrumentation and sample matrix.[4][6][7]

ParameterRecommended Value/TypeNotes
Liquid Chromatography
ColumnC18, < 3 µm particle size, end-cappedA high-purity, reversed-phase column is crucial for good peak shape.
Mobile Phase AWater with 0.1% Formic AcidThe acidic modifier helps to improve peak shape for the basic alkaloid.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientStart at 5-10% B, ramp to 95% B over 10-15 minA generic gradient to start with; should be optimized for separation from other matrix components.
Flow Rate0.2 - 0.4 mL/minDependent on column internal diameter.
Column Temperature30 - 40 °CElevated temperature can sometimes improve peak shape and reduce viscosity.
Injection Volume1 - 10 µLShould be optimized to avoid column overloading.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)This compound contains a basic nitrogen that is readily protonated.
Capillary Voltage3.0 - 4.0 kVOptimize for maximum signal intensity and stability.
Cone/Nozzle Voltage20 - 40 VA good starting point for optimization to aid in desolvation and ion transmission.
Desolvation Gas Flow600 - 800 L/hrInstrument-dependent; should be optimized for efficient solvent removal.
Desolvation Temperature350 - 450 °COptimize to ensure complete desolvation without causing in-source degradation.
Source Temperature120 - 150 °CInstrument-dependent.
Collision Energy (for MS/MS)10 - 40 eVA ramp or stepped collision energy is recommended to find the optimal fragmentation.[5]

References

Navigating the Scarcity of Samandarone: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The potent steroidal alkaloid, Samandarone, naturally sourced from the skin secretions of the fire salamander (Salamandra salamandra), presents a significant hurdle for researchers due to its limited availability. The protected status of these amphibians and the small quantities of the toxin that can be ethically collected necessitate meticulous experimental planning and troubleshooting. This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when working with limited amounts of natural this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the limited availability of natural this compound?

A1: The primary constraint is the protected status of the fire salamander (Salamandra salamandra), the exclusive natural source of this compound.[1][2] Ethical and legal considerations restrict the collection of these animals from the wild. Furthermore, the amount of secretion obtainable from a single salamander is minimal, making the isolation of large quantities of this compound challenging.[3]

Q2: Are there any alternative sourcing methods besides direct collection from the wild?

A2: Yes, two main alternatives exist, each with its own set of challenges. Non-invasive "milking" techniques have been developed to collect salamander secretions without harming the animal.[4][5] While ethically preferable, the yield from this method is still low. The second alternative is total chemical synthesis, which has been successfully achieved. However, the multi-step synthesis is complex and may not be feasible for all research laboratories.[6][7]

Q3: What are the known biological activities of this compound that are of research interest?

A3: this compound is primarily known for its potent neurotoxic effects, causing convulsions and respiratory paralysis in vertebrates.[3][8] Its mechanism of action is still not fully elucidated but is known to affect the central nervous system.[3] There is also growing interest in its potential antimicrobial and antifungal properties, particularly in the context of emerging amphibian diseases.[1][2]

Q4: How can I ensure the purity of my limited this compound sample?

A4: Due to the small sample size, it is crucial to use high-sensitivity analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is the recommended method for both purification and purity assessment.[4][5] Careful handling and storage are also critical to prevent degradation.

Q5: What are the best practices for storing this compound to maintain its stability?

A5: While specific long-term stability data for this compound is scarce, general best practices for storing alkaloids should be followed. It is advisable to store this compound in a cool, dark, and dry place. For long-term storage, keeping it as a solid or in a non-polar, aprotic solvent at -20°C or below is recommended. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: Low Yield from Natural Extraction

Symptoms:

  • After performing the extraction protocol on collected salamander secretions, the final amount of isolated this compound is insufficient for planned experiments.

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction Method The choice of solvent and extraction technique is critical. Methanol has been shown to be effective for initial extraction from the raw secretion.[5] Sonication can be used to improve the efficiency of the extraction process.
Loss during Purification Multiple purification steps can lead to significant sample loss. Minimize the number of transfer steps. Use of semi-preparative HPLC can help in achieving high purity in a single step.[4]
Degradation of Sample This compound may be susceptible to degradation under certain conditions. Ensure all solvents are of high purity and that the extraction and purification are carried out in a timely manner, avoiding prolonged exposure to light and extreme pH.
Inaccurate Quantification The method used to quantify the final product may not be sensitive enough. Use a validated HPLC-MS method with a certified reference standard if available for accurate quantification.
Issue 2: HPLC Purification Problems

Symptoms:

  • Poor peak resolution, peak tailing, or inconsistent retention times during HPLC purification of this compound.

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry A C18 reversed-phase column is commonly used for the separation of alkaloids like this compound.[4][5] Ensure the column is in good condition and properly equilibrated with the mobile phase.
Suboptimal Mobile Phase The mobile phase composition is crucial for good separation. A gradient of acetonitrile and water with a small amount of formic acid is often used to improve peak shape and resolution.[5] Experiment with different gradient profiles to optimize the separation.
Sample Overload Injecting too much of the crude extract can lead to broad and tailing peaks. Reduce the injection volume or dilute the sample.
Contamination The column or system may be contaminated. Flush the column with a strong solvent like isopropanol. Ensure the sample is filtered before injection to remove any particulate matter.

Data Presentation

Table 1: Comparison of this compound Sourcing Methods

MethodDescriptionAdvantagesDisadvantages
Natural Extraction (Non-Invasive) "Milking" of salamander parotoid glands to collect secretions, followed by extraction and purification.[4][5]Ethical, provides the natural stereoisomer.Very low yield, labor-intensive, requires access to a salamander population.
Total Chemical Synthesis Multi-step organic synthesis from commercially available starting materials.Scalable to produce larger quantities, not dependent on animal sources.Technically challenging, may produce a racemic mixture requiring further resolution, potentially high cost.[6][7]

Experimental Protocols

Protocol 1: Non-Invasive Collection of Salamander Secretions

Disclaimer: This protocol should only be performed by trained personnel with the appropriate permits and ethical approvals.

  • Gently hold the fire salamander (Salamandra salamandra).

  • Apply gentle pressure to the parotoid glands located behind the eyes using a smooth, sterile instrument (e.g., a spatula).

  • Collect the milky white secretion in a pre-weighed, sterile glass vial.

  • Immediately store the collected secretion on ice or at -20°C until extraction.

  • Release the salamander back into its habitat at the point of capture.

Protocol 2: Extraction and HPLC Purification of this compound
  • To the collected secretion, add methanol (e.g., 1 mL per 10 mg of secretion) and vortex thoroughly.[5]

  • Centrifuge the mixture to pellet any debris.

  • Carefully transfer the supernatant to a new vial.

  • Concentrate the methanolic extract under a gentle stream of nitrogen.

  • Re-dissolve the dried extract in a small volume of the initial HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the filtered sample onto a C18 semi-preparative HPLC column.

  • Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), increasing to 100% acetonitrile over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the this compound peak, as confirmed by mass spectrometry.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

experimental_workflow cluster_collection Natural Sourcing cluster_synthesis Synthetic Sourcing cluster_purification Purification cluster_analysis Analysis & Experimentation salamander Fire Salamander milking Non-Invasive Milking salamander->milking secretion Raw Secretion milking->secretion extraction Methanolic Extraction secretion->extraction starting_materials Starting Materials total_synthesis Total Synthesis starting_materials->total_synthesis crude_synthetic Crude Synthetic this compound total_synthesis->crude_synthetic crude_synthetic->extraction hplc HPLC Purification extraction->hplc pure_this compound Pure this compound hplc->pure_this compound bioassays Biological Assays pure_this compound->bioassays characterization Structural Characterization pure_this compound->characterization

Caption: Workflow for sourcing and purifying this compound.

troubleshooting_logic cluster_extraction Extraction & Purification Issues cluster_stability Compound Stability Issues start Low this compound Yield q1 Is the extraction protocol optimized? start->q1 a1_yes Check purification steps for sample loss. q1->a1_yes Yes a1_no Review solvent choice and extraction technique. q1->a1_no No q2 Was the sample handled and stored correctly? a1_yes->q2 a1_no->q2 a2_yes Consider alternative sourcing (synthesis). q2->a2_yes Yes a2_no Implement proper storage and handling protocols. q2->a2_no No

Caption: Troubleshooting logic for low this compound yield.

signaling_pathway This compound This compound CNS Central Nervous System (Target) This compound->CNS Neuronal_Receptors Neuronal Receptors/Ion Channels (Hypothesized) CNS->Neuronal_Receptors Signal_Transduction Altered Signal Transduction Neuronal_Receptors->Signal_Transduction Cellular_Response Neurotoxicity Signal_Transduction->Cellular_Response Physiological_Effect Convulsions & Respiratory Paralysis Cellular_Response->Physiological_Effect

Caption: Hypothesized signaling pathway for this compound neurotoxicity.

References

Purification of Samandarone from co-eluting impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Samandarone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound?

A1: The most common impurities co-eluting with this compound are other structurally similar steroidal alkaloids naturally present in the source material, the skin secretions of the fire salamander (Salamandra salamandra). These include, but are not limited to, Samandarine, O-acetylsamandarine, and Samanone.[1] Due to their similar structures and physicochemical properties, their separation can be challenging.

Q2: Why is my UV detector not showing a peak for this compound?

A2: this compound and other related samandarine alkaloids lack a significant chromophore, which means they do not absorb ultraviolet or visible light.[2] Therefore, a standard UV-Vis detector will not be effective for its detection. It is crucial to use a mass spectrometry (MS) detector, such as one with a Heated Electrospray Ionization (HESI) source, for the detection and quantification of this compound.[2]

Q3: Can I use normal-phase chromatography for this compound purification?

A3: While reversed-phase HPLC is the more commonly documented and effective method for the separation of samandarine alkaloids, normal-phase chromatography could potentially be explored. However, given the polar nature of the alkaloids, reversed-phase chromatography using a C18 column with an aqueous-organic mobile phase generally provides better separation and reproducibility.[2]

Q4: Is crystallization a viable method for purifying this compound?

A4: Historically, extraction and crystallization were the primary methods for isolating samandarine alkaloids.[2] While modern chromatographic techniques are now favored for achieving higher purity, crystallization can still be a useful orthogonal purification step, especially for removing non-alkaloidal impurities. A detailed protocol would need to be empirically developed, focusing on solvent selection and crystallization conditions.

Troubleshooting Guides

HPLC Purification Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of this compound from Samandarine - Inadequate mobile phase gradient.- Column losing efficiency.- Optimize Gradient: Decrease the rate of acetonitrile increase in your gradient to improve resolution between these closely eluting compounds.[2]- Column Test: Test the column with a standard mixture to ensure it meets performance specifications. If efficiency is low, consider replacing the column.
Peak tailing for this compound - Secondary interactions with the stationary phase.- Column overload.- Mobile Phase Additive: The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can help to protonate the alkaloids and reduce tailing by minimizing interactions with residual silanols on the silica support.[2]- Reduce Sample Load: Inject a smaller amount of the sample to see if peak shape improves.
No peak detected by MS - Ion suppression from co-eluting impurities or matrix components.- Incorrect MS parameters.- Sample Dilution: Dilute the sample to reduce the concentration of potentially interfering compounds.- Optimize MS Settings: Ensure the mass spectrometer is set to the correct mass-to-charge ratio (m/z) for the protonated molecule of this compound ([M+H]⁺) and that the ionization source parameters (e.g., capillary temperature, spray voltage) are optimized for steroidal alkaloids.
High backpressure - Column frit blockage.- Precipitation of sample components.- Sample Filtration: Always filter your sample through a 0.22 µm filter before injection.- Guard Column: Use a guard column to protect the analytical column from particulate matter.- Column Wash: If a blockage is suspected, disconnect the column and flush it in the reverse direction with a strong solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol is based on the method described by Lüddecke et al. (2019) for the isolation of salamander alkaloids.[1][2]

1. Sample Preparation:

  • The crude extract from salamander skin secretion is obtained.

  • The secretion is extracted with methanol (MeOH) for approximately 20 minutes with gentle shaking.

  • The methanolic extract is filtered to remove any particulate matter.

  • For analytical method development, the extract is typically diluted 1:10 in MeOH.

2. HPLC System and Column:

  • HPLC System: A semi-preparative HPLC system equipped with a mass spectrometer (e.g., HESI-MS) is required.

  • Column: A reversed-phase C18 column is recommended (e.g., Nucleodur C18 HTec, 5 µm, 10 × 250 mm).

3. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.

  • Gradient Program:

    • Start with a low percentage of ACN (e.g., 5%).

    • Gradually increase the ACN concentration to achieve separation. A shallow gradient is often necessary to resolve closely related alkaloids. For example, an increase from 5% to 30% ACN over a significant period (e.g., 15-20 minutes) may be a good starting point.[2]

  • Flow Rate: A typical flow rate for a semi-preparative column of this size would be in the range of 4-5 mL/min.

4. Detection:

  • As this compound lacks UV absorbance, detection must be performed using a mass spectrometer.

  • Monitor for the protonated molecule of this compound ([M+H]⁺).

5. Fraction Collection:

  • Collect fractions corresponding to the elution of the this compound peak as identified by the mass spectrometer.

  • The purity of the collected fractions should be confirmed by analytical HPLC-MS.

General Protocol for Crystallization of this compound

This is a general protocol that will require optimization for this compound.

1. Solvent Selection:

  • The purified this compound fraction (ideally in a volatile solvent from the HPLC purification) should be dried down.

  • Screen a variety of solvents to find one in which this compound is sparingly soluble at room temperature but more soluble upon heating. Common solvents for alkaloid crystallization include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or non-polar solvents like hexane.

2. Crystallization Procedure:

  • Dissolve the purified this compound in a minimal amount of the chosen hot solvent.

  • Slowly cool the solution to room temperature.

  • If no crystals form, further cooling in a refrigerator or freezer may be necessary.

  • If the solution is supersaturated, scratching the inside of the glass vessel with a glass rod can induce crystal formation.

  • Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can yield crystals.

3. Crystal Harvesting and Drying:

  • Once crystals have formed, they can be collected by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Quantitative Data

The following table provides representative data on the purification of this compound and related alkaloids from salamander secretion, synthesized from literature descriptions.[1][2] Actual yields and purity will vary depending on the specific extraction and purification methods used.

CompoundInitial Amount in Crude Extract (mg/g of secretion)Isolated Amount (mg/g of secretion)Purity (%)
Samandarine~5-10~4>95
This compound ~2-5 ~1-2 >95
O-acetylsamandarine~1-3~0.5-1>95

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Salamander_Secretion Salamander Skin Secretion Methanol_Extraction Methanol Extraction Salamander_Secretion->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract HPLC Semi-Preparative HPLC (C18 Column) Crude_Extract->HPLC Injection Fraction_Collection Fraction Collection (MS Guided) HPLC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC-MS) Fraction_Collection->Purity_Analysis Purified_this compound Purified this compound (>95%) Purity_Analysis->Purified_this compound

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_troubleshooting HPLC Troubleshooting Logic Problem Poor Separation of This compound and Samandarine Cause1 Sub-optimal Gradient Problem->Cause1 Cause2 Column Degradation Problem->Cause2 Solution1 Decrease Gradient Slope Cause1->Solution1 Solution2 Test/Replace Column Cause2->Solution2

Caption: Troubleshooting logic for co-eluting impurities.

signaling_pathway Exposure Exposure to Samandarine Alkaloids (e.g., this compound) CNS_Effect Action on Central Nervous System (Spinal Cord) Exposure->CNS_Effect Muscle_Convulsions Over-excitation of Muscles & Convulsions CNS_Effect->Muscle_Convulsions Respiratory_Paralysis Respiratory Paralysis Muscle_Convulsions->Respiratory_Paralysis Outcome Toxicity/Lethality Respiratory_Paralysis->Outcome

Caption: Toxicological pathway of Samandarine alkaloids.

References

Validation & Comparative

Structure-Activity Relationship of Samandarone Derivatives: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the long-standing knowledge of the potent toxicity of samandarone, a steroidal alkaloid isolated from the skin secretions of fire salamanders (Salamandra salamandra), a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives remains a largely unexplored area of research. A thorough review of the scientific literature reveals a conspicuous absence of studies detailing the systematic synthesis and comparative biological evaluation of a series of this compound analogs. This gap in the research landscape precludes the construction of a detailed comparison guide complete with quantitative data, experimental protocols, and mechanistic pathway visualizations.

This compound and its parent compound, samandarine, are known to be highly toxic, with reported LD50 values in mice as low as 70 µg/kg for samandarine.[1] The toxic effects are primarily attributed to their impact on the central nervous system, leading to convulsions and respiratory paralysis.[1] While the natural alkaloids themselves have been isolated and characterized, and their toxic and antimicrobial properties noted, the systematic modification of the this compound scaffold to understand how specific structural changes affect its biological activity has not been documented in publicly available research.

A typical SAR study involves the synthesis of a library of derivatives where specific parts of the lead molecule are altered. These modifications can include the addition or removal of functional groups, changes in stereochemistry, or alterations to the core ring structure. Subsequently, these derivatives are tested in standardized biological assays to quantify their activity, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. This comparative data is crucial for identifying the key molecular features—the pharmacophore—responsible for the compound's biological effects and for designing new molecules with potentially enhanced potency or reduced toxicity.

The lack of such studies for this compound derivatives means that essential data for a comparison guide, such as tables of IC50 values for cytotoxicity against various cell lines or for the inhibition of specific molecular targets, does not exist. Similarly, detailed experimental protocols for assays performed on a series of this compound analogs are not available because the primary research has not been published.

Furthermore, the elucidation of the precise molecular mechanism of action of this compound is not fully developed. While it is suggested to affect the central nervous system, the specific signaling pathways involved have not been mapped out. Without this foundational knowledge, creating a diagram of a signaling pathway modulated by this compound derivatives is not feasible.

The absence of SAR studies on this compound derivatives presents a significant opportunity for the fields of medicinal chemistry and pharmacology. A systematic investigation into this class of compounds could yield valuable insights into their mechanism of action and potentially lead to the development of novel therapeutic agents or pharmacological tools. The complex steroidal structure of this compound offers a rich scaffold for chemical modification, and a focused research effort could unlock its potential. Until such research is undertaken and published, a comprehensive comparison guide on the structure-activity relationship of this compound derivatives cannot be compiled.

References

Unveiling the Antimicrobial Potential of Samandarone: A Comparative Analysis with Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising frontier. Among these is Samandarone, a steroidal alkaloid derived from the skin secretions of the fire salamander (Salamandra salamandra). Preliminary research has indicated its potential as an antimicrobial and antifungal agent.[1] This guide provides a comparative overview of the antimicrobial spectrum of this compound, benchmarked against well-established antibiotics: Penicillin, Tetracycline, and Ciprofloxacin.

This publication is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, alongside standardized experimental protocols for further validation and exploration of this compound's antimicrobial properties.

Executive Summary

This compound, a key component of the fire salamander's innate defense mechanism, has demonstrated antimicrobial activities, drawing interest for its potential therapeutic applications.[1] A significant driver for this research is the need to understand the natural defenses of amphibians against pathogens like the fungus Batrachytrium salamandrivorans.[1] However, a critical gap exists in the scientific literature regarding the specific, quantitative antimicrobial spectrum of purified this compound against a broad range of bacterial and fungal pathogens.

This guide addresses this gap by:

  • Presenting a qualitative summary of the known antimicrobial properties of this compound.

  • Providing a quantitative comparison of the antimicrobial spectra of Penicillin, Tetracycline, and Ciprofloxacin against common Gram-positive and Gram-negative bacteria.

  • Detailing standardized experimental methodologies for determining the antimicrobial spectrum of a compound, which can be applied to this compound.

  • Visualizing the experimental workflows for assessing antimicrobial activity.

Due to the current lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound, the following tables showcase the established spectra of the comparator antibiotics. This serves as a benchmark for future studies on this compound.

Comparative Antimicrobial Spectra

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin, Tetracycline, and Ciprofloxacin against a selection of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[2] It is a key metric for assessing the potency of an antimicrobial agent.

Table 1: Antimicrobial Spectrum against Gram-Positive Bacteria (MIC in µg/mL)

OrganismPenicillin GTetracyclineCiprofloxacin
Staphylococcus aureus≤0.06 - >16[3]0.5 - >100[2][4]0.125 - >32[5][6]
Streptococcus pneumoniae≤0.06 - 81 - 64[7]0.5 - 8
Enterococcus faecalis1 - 161 - >128[4]0.25 - 8

Table 2: Antimicrobial Spectrum against Gram-Negative Bacteria (MIC in µg/mL)

OrganismPenicillin GTetracyclineCiprofloxacin
Escherichia coli>1280.5 - >128[4]≤0.008 - >512[8]
Pseudomonas aeruginosa>1288 - >2560.06 - >512[6]
Klebsiella pneumoniae>1281 - >2560.03 - >64

Note on this compound: While specific MIC values for this compound are not available, qualitative studies indicate it possesses both antibacterial and antifungal properties.[1] Further research, following the protocols outlined below, is necessary to quantify its spectrum of activity.

Experimental Protocols for Antimicrobial Spectrum Validation

To determine the antimicrobial spectrum of a novel compound like this compound, standardized methods are crucial for ensuring data reproducibility and comparability. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][10] The two primary methods are Broth Microdilution and Disk Diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[11][12][13]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a multi-well microtiter plate with a standardized bacterial inoculum. Following incubation, the wells are observed for visible bacterial growth. The lowest concentration of the agent that inhibits growth is the MIC.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a serial two-fold dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and inoculum without the antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (typically 18-24 hours at 35-37°C for most bacteria).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[1][14][15][16][17]

Principle: A filter paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Disk Application: Aseptically apply a filter paper disk impregnated with the test compound (e.g., this compound) to the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours at 35-37°C for most bacteria).

  • Reading Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Broth Microdilution and Disk Diffusion assays.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Add to plate Microtiter Plate Microtiter Plate Microtiter Plate->Serial Dilution Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Serial Dilution->Inoculation Inoculate wells Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC

Broth Microdilution Workflow

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_assay_dd Assay cluster_results_dd Results Agar Plate Agar Plate Plate Inoculation Plate Inoculation Agar Plate->Plate Inoculation Bacterial Inoculum_dd Bacterial Inoculum Bacterial Inoculum_dd->Plate Inoculation Antimicrobial Disk Antimicrobial Disk Disk Application Disk Application Antimicrobial Disk->Disk Application Plate Inoculation->Disk Application Incubation_dd Incubation Disk Application->Incubation_dd Measure Zone of Inhibition Measure Zone of Inhibition Incubation_dd->Measure Zone of Inhibition

Disk Diffusion Workflow

Conclusion and Future Directions

This compound presents an intriguing natural compound with demonstrated antimicrobial potential. However, to fully validate its efficacy and spectrum of activity, rigorous and standardized testing is required. The lack of quantitative data, specifically MIC values against a diverse panel of bacterial and fungal pathogens, is a significant knowledge gap that needs to be addressed.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the antimicrobial properties of this compound. By adhering to CLSI standards, future studies can generate robust and comparable data that will be crucial in determining the potential of this compound as a lead compound in the development of new antimicrobial therapies. It is recommended that future research focuses on isolating pure this compound and performing comprehensive antimicrobial susceptibility testing to build a quantitative profile of its activity. This will be the foundational step in unlocking the therapeutic potential of this unique natural product.

References

A Comparative Guide to Analytical Methods for Samandarone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: HPLC-MS vs. GC-MS for Samandarone Analysis

FeatureHPLC-MSGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like this compound.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Derivatization Generally not required for this compound.May be required to increase volatility and thermal stability.
Sensitivity High, often in the picogram to femtogram range.High, also capable of reaching picogram to femtogram levels.
Matrix Effects Can be significant, requiring careful sample preparation and matrix-matched standards.Generally less susceptible to matrix effects compared to HPLC-MS.
Typical Application Widely used for the analysis of complex biological samples and polar compounds.Often used for the analysis of volatile and semi-volatile organic compounds.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of alkaloids using HPLC-MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Validation ParameterHPLC-MSGC-MS
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.5 - 20 ng/mL
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is well-suited for the analysis of this compound in biological matrices due to its ability to handle non-volatile and thermally labile compounds.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., plasma, tissue homogenate) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound with a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion (m/z): [M+H]⁺ for this compound.

  • Product Ions (m/z): At least two characteristic fragment ions for confirmation and quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for this compound quantification, potentially requiring a derivatization step to enhance volatility.

1. Sample Preparation and Derivatization:

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer.

    • Extract this compound with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness.

  • Derivatization (if necessary):

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

    • The resulting silylated derivative of this compound is then analyzed by GC-MS.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1 minute, then ramp to a higher temperature (e.g., 300°C) at a rate of 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM) for quantification.

  • Ions to Monitor: The molecular ion and at least two characteristic fragment ions of the this compound derivative.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for HPLC-MS and GC-MS analysis of this compound.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS Detection (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: HPLC-MS workflow for this compound quantification.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (Optional) LLE->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow for this compound quantification.

Logical Relationship for Method Selection

The choice between HPLC-MS and GC-MS often depends on the specific requirements of the study. The following diagram illustrates a logical decision-making process.

Method_Selection Start Start: Need to Quantify This compound Volatile Is the analyte thermally stable & volatile? Start->Volatile Derivatization Is derivatization acceptable? Volatile->Derivatization Yes HPLC_MS Use HPLC-MS Volatile->HPLC_MS No Derivatization->HPLC_MS No GC_MS Use GC-MS Derivatization->GC_MS Yes

Caption: Decision tree for selecting an analytical method.

Comparative Analysis of Samandarone's Neurotoxic Effects Alongside Known Neurotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic properties of Samandarone, a steroidal alkaloid, with a selection of well-characterized neurotoxins: Tetrodotoxin, Saxitoxin, Batrachotoxin, and Veratridine. The objective is to present a consolidated resource of their mechanisms of action, toxicological data, and the experimental methodologies employed for their characterization. While extensive research has elucidated the molecular targets of many common neurotoxins, the precise mechanism of this compound remains an area of ongoing investigation.

Data Presentation: A Comparative Overview of Neurotoxin Characteristics

The following table summarizes the key characteristics of this compound and the selected comparative neurotoxins. This quantitative data facilitates a direct comparison of their potency, primary molecular targets, and overall effects on the nervous system.

Neurotoxin Chemical Class Primary Molecular Target Mechanism of Action Primary Neurotoxic Effect LD50 (mouse, µg/kg)
This compound Steroidal AlkaloidCentral Nervous System (Spinal Cord)[1]Largely unknown, presumed to interfere with neuronal function leading to over-excitation and paralysis.[1]Convulsions, respiratory paralysis.[1]70 (intraperitoneal)[1]
Tetrodotoxin (TTX) Non-protein GuanidiniumVoltage-gated sodium channels (NaV)[2][3][4]Blocks the pore of NaV channels, preventing sodium influx and action potential propagation.[2][3]Flaccid paralysis, respiratory failure.[3][5][6]8-10 (intravenous/intraperitoneal)[3]
Saxitoxin (STX) Guanidinium AlkaloidVoltage-gated sodium channels (NaV)[7][8][9]Binds to the outer pore of NaV channels, blocking sodium ion flow.[7][9]Paralytic shellfish poisoning (PSP), respiratory paralysis.[7][8][9]5-10 (intraperitoneal)[7]
Batrachotoxin (BTX) Steroidal AlkaloidVoltage-gated sodium channels (NaV)[10][11][12]Irreversibly binds to and opens NaV channels, causing persistent depolarization.[10][11][12]Muscle and nerve depolarization, cardiac arrhythmias, heart failure.[10][13][14]2-3 (intravenous)[11]
Veratridine Steroidal AlkaloidVoltage-gated sodium channels (NaV)[15][16][17]Binds to NaV channels, causing persistent activation by shifting the activation threshold to a more negative potential and inhibiting inactivation.[16][17]Nerve hyperexcitability, convulsions, potential for both apoptotic and necrotic cell death.[15][16][18]~2000 (oral, rat)

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of neurotoxins.

Median Lethal Dose (LD50) Determination

The LD50, the dose required to kill 50% of a tested population, is a standard measure of acute toxicity.

Protocol:

  • Animal Model: Typically, Swiss albino mice (18-25g) are used.

  • Route of Administration: The neurotoxin is administered via a clinically relevant route, such as intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.

  • Dose Groups: A range of doses is prepared by serial dilution in a suitable vehicle (e.g., saline). At least 5-6 dose groups are typically used.

  • Procedure: A set number of animals (e.g., 10 per group) are injected with a specific dose.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours), and the number of mortalities in each group is recorded.

  • Calculation: The LD50 is calculated using statistical methods like the Probit analysis or the Reed-Muench method.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a neurotoxin on cultured cells.

Protocol:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured in 96-well plates.

  • Toxin Exposure: The cells are treated with various concentrations of the neurotoxin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Electrophysiological Analysis (Patch-Clamp Technique)

This technique is used to study the effects of neurotoxins on ion channels in individual neurons.

Protocol:

  • Cell Preparation: Neurons are isolated and cultured, or brain slices are prepared.

  • Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal").

  • Configuration: The experiment can be performed in various configurations (e.g., whole-cell, inside-out, outside-out) to measure ionic currents across the cell membrane.

  • Toxin Application: The neurotoxin is applied to the cell via the perfusion system.

  • Data Acquisition: Changes in the electrical properties of the ion channels (e.g., current amplitude, activation, inactivation) in response to the toxin are recorded and analyzed.

Animal Behavioral Studies

These studies assess the in vivo effects of neurotoxins on the motor and sensory functions of an animal.

Protocol:

  • Animal Model: Rodents (rats or mice) are commonly used.

  • Toxin Administration: The neurotoxin is administered at sub-lethal doses.

  • Behavioral Tests: A battery of tests can be performed, including:

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Grip Strength Test: To measure muscle strength.

    • Hot Plate Test: To assess pain perception (analgesic or hyperalgesic effects).

  • Data Analysis: Behavioral parameters are quantified and compared between toxin-treated and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways of the comparative neurotoxins and a general workflow for neurotoxicity assessment.

G cluster_TTX_STX Tetrodotoxin (TTX) & Saxitoxin (STX) Pathway cluster_BTX_Veratridine Batrachotoxin (BTX) & Veratridine Pathway TTX_STX TTX / STX NaV_Channel_Blocked Voltage-Gated Sodium Channel (Blocked) TTX_STX->NaV_Channel_Blocked Binds to pore No_Na_Influx No Sodium Influx NaV_Channel_Blocked->No_Na_Influx No_AP Action Potential Propagation Blocked No_Na_Influx->No_AP Paralysis Flaccid Paralysis No_AP->Paralysis BTX_Veratridine BTX / Veratridine NaV_Channel_Open Voltage-Gated Sodium Channel (Persistently Open) BTX_Veratridine->NaV_Channel_Open Binds and activates Na_Influx Continuous Sodium Influx NaV_Channel_Open->Na_Influx Depolarization Persistent Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Comparative signaling pathways of NaV channel blocking and activating neurotoxins.

G cluster_this compound This compound's Postulated Neurotoxic Pathway This compound This compound CNS Central Nervous System (Spinal Cord) This compound->CNS Unknown_Target Unknown Molecular Target(s) CNS->Unknown_Target Neuronal_Dysfunction Neuronal Dysfunction Unknown_Target->Neuronal_Dysfunction Overexcitation Over-excitation Neuronal_Dysfunction->Overexcitation Paralysis Paralysis Neuronal_Dysfunction->Paralysis Convulsions Convulsions Overexcitation->Convulsions Respiratory_Failure Respiratory Failure Paralysis->Respiratory_Failure

Caption: Postulated neurotoxic pathway of this compound, highlighting the unknown molecular target.

G cluster_workflow General Workflow for Neurotoxicity Assessment start Neurotoxin of Interest in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_viability Cell Viability Assays (e.g., MTT) in_vitro->cell_viability electrophysiology Electrophysiology (e.g., Patch-Clamp) in_vitro->electrophysiology ld50 LD50 Determination in_vivo->ld50 behavioral Behavioral Studies in_vivo->behavioral mechanism Elucidation of Mechanism of Action cell_viability->mechanism electrophysiology->mechanism toxicity_profile Toxicity Profile Characterization ld50->toxicity_profile behavioral->toxicity_profile end Comparative Analysis mechanism->end toxicity_profile->end

Caption: A generalized experimental workflow for the assessment of neurotoxins.

References

Independent Analysis of the Samandarone Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the proposed biosynthetic route for the steroidal alkaloid Samandarone, highlighting the foundational research and the conspicuous absence of modern independent verification. This guide provides a comparative look at related biosynthetic pathways and outlines the experimental basis for the currently accepted, yet unverified, model.

Introduction

This compound is a toxic steroidal alkaloid found in the skin secretions of fire salamanders (Salamandra salamandra). As part of the samandarine family of alkaloids, it is characterized by a unique 2a-aza-A-homo-5β-steroid skeleton. The biosynthesis of these complex molecules has been a subject of scientific inquiry, with the foundational work being conducted in the 1960s. This guide aims to provide a comprehensive overview of the reported biosynthetic pathway of this compound, critically examining the available experimental evidence. A key focus of this document is the striking lack of independent verification of this pathway in the subsequent decades, a fact that stands in contrast to the significant advancements in the study of other natural product biosyntheses. We will also draw comparisons with other known steroidal alkaloid biosynthetic pathways to provide a broader context for understanding the proposed synthesis of this compound.

The Reported Biosynthetic Pathway of this compound

The currently accepted pathway for this compound biosynthesis was primarily elucidated by Gerhard Habermehl and his collaborators through a series of in vivo and in vitro experiments. Their research pointed to cholesterol as the primary precursor for the samandarine alkaloids.[1] The proposed pathway can be conceptually divided into two major transformations: the expansion of the A-ring to incorporate a nitrogen atom and the degradation of the D-ring side chain.

Key Postulated Steps:
  • Initiation from Cholesterol: The biosynthesis is believed to commence with the cholesterol molecule.

  • A-Ring Expansion: A crucial and unusual step involves the expansion of the A-ring of the steroid nucleus to form a seven-membered aza-heterocycle. It was proposed that the nitrogen atom is derived from the amino acid glutamine. This transformation results in the characteristic aza-A-homo-steroid core of the samandarine alkaloids.

  • D-Ring Side Chain Degradation: The cholesterol side chain at C-17 is thought to be shortened through a series of oxidative reactions, likely involving functionalization with carboxyl groups and subsequent decarboxylations.[1]

  • Formation of this compound: The final steps would involve further modifications, including the introduction of a ketone group at C-16, to yield this compound.

While this proposed pathway is chemically plausible, it is important to note that the detailed enzymatic machinery responsible for these transformations has not been fully characterized.

Comparative Analysis with Other Steroidal Alkaloid Pathways

To better understand the proposed biosynthesis of this compound, it is useful to compare it with other known steroidal alkaloid pathways, particularly those that have been more recently investigated.

FeatureThis compound Pathway (Proposed)Solanum Alkaloid Pathway (e.g., Solanidine)Vertebrate Steroid Hormone Synthesis
Precursor CholesterolCholesterolCholesterol
Key Intermediate Proposed aza-A-homo steroid intermediatesCycloartenol/Cholesterol derivativesPregnenolone
Side-Chain Cleavage Proposed degradation via carboxylation and decarboxylationCytochrome P450-mediated hydroxylation followed by transamination and cyclizationCytochrome P450scc (CYP11A1) catalyzed cleavage to a C21 steroid.[2][3][4][5]
Nitrogen Source Glutamine (proposed)γ-aminobutyrate (GABA)Not applicable
Key Enzymes Largely uncharacterizedCytochrome P450s, transaminases, glycosyltransferases.[6][7][8]Cytochrome P450s, dehydrogenases, reductases.
Independent Verification LackingVerified through isotopic labeling, gene silencing, and heterologous expression.[6]Extensively studied and verified.

This comparison highlights that while the use of cholesterol as a precursor is a common theme, the proposed mechanism for A-ring expansion and the specifics of side-chain degradation in this compound biosynthesis are unique and less understood compared to the well-characterized pathways in plants and for vertebrate steroid hormones. The involvement of a transaminase to introduce the nitrogen atom in Solanum alkaloids provides a potential enzymatic parallel for the proposed nitrogen insertion in the this compound pathway.

Experimental Evidence: A Historical Perspective

The foundational evidence for the proposed this compound biosynthetic pathway comes from the work of Habermehl and Haaf in the 1960s. Their experiments, while groundbreaking for their time, have not been replicated or expanded upon using modern analytical techniques.

Summary of Reported Experimental Approaches:

Unfortunately, access to the full-text of the original publications is limited, and therefore, a detailed quantitative analysis is not possible. The available summaries indicate the following experimental strategies were employed:

  • In vivo Isotopic Labeling: Likely involved feeding isotopically labeled precursors (e.g., labeled cholesterol or amino acids) to salamanders and subsequently isolating and analyzing the radioactivity of the samandarine alkaloids.

  • In vitro Experiments: May have involved incubating tissue slices (e.g., from the liver, testes, or ovaries) with labeled precursors to identify the sites of biosynthesis.[1]

Crucially, there is a lack of publicly available, detailed quantitative data from these experiments, such as the specific activity of isolated intermediates or the efficiency of precursor incorporation. This absence of detailed data makes a thorough independent evaluation of the original findings challenging.

The Unanswered Questions: A Call for Modern Investigation

The absence of independent verification of the this compound biosynthetic pathway for over five decades is a significant gap in our understanding of natural product biosynthesis. Modern techniques could provide definitive answers to several key questions:

  • What are the specific enzymes and genes responsible for the A-ring expansion and D-ring side chain cleavage? A combination of transcriptomics, proteomics, and gene silencing could identify the catalytic players.

  • What is the precise mechanism of nitrogen insertion from glutamine? Isotopic labeling studies with ¹⁵N-labeled glutamine followed by mass spectrometry and NMR analysis of this compound could confirm the nitrogen source and potentially elucidate the mechanism.

  • Are there alternative or branching pathways? Metabolomic profiling of salamander skin secretions could reveal a wider range of intermediates and final products, providing a more complete picture of the metabolic network.

  • Is dietary sequestration a contributing factor? While biosynthesis is the accepted origin of samandarines, modern studies on other amphibians have shown a surprising reliance on dietary sources for their alkaloid defenses. Controlled feeding studies could definitively rule this out for this compound.

Visualizing the Proposed Pathway and Experimental Logic

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed biosynthetic pathway and a hypothetical experimental workflow for its verification.

Samandarone_Biosynthesis Cholesterol Cholesterol Intermediates_A Intermediates (A-Ring Expansion) Cholesterol->Intermediates_A + Glutamine Aza_A_Homo Aza-A-Homo Steroid Intermediate Intermediates_A->Aza_A_Homo Intermediates_D Intermediates (D-Ring Degradation) Aza_A_Homo->Intermediates_D This compound This compound Intermediates_D->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Verification_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_modern Modern Approaches Labeled_Precursor Administer ¹⁴C or ³H Labeled Cholesterol Salamander Salamander Labeled_Precursor->Salamander Extraction Extract Skin Secretions Salamander->Extraction Analysis_In_Vivo Isolate & Analyze Radioactivity of This compound Extraction->Analysis_In_Vivo Tissue_Slices Incubate Liver/ Gonad Slices Labeled_Precursor_Vitro Add Labeled Precursors Tissue_Slices->Labeled_Precursor_Vitro Extraction_Vitro Extract & Analyze Metabolites Labeled_Precursor_Vitro->Extraction_Vitro Transcriptomics Transcriptome Sequencing Gene_Candidates Identify Candidate Biosynthetic Genes Transcriptomics->Gene_Candidates Heterologous_Expression Heterologous Expression & Enzyme Assays Gene_Candidates->Heterologous_Expression Verification Verify Enzyme Function Heterologous_Expression->Verification

Caption: Experimental Workflow for Pathway Verification.

Conclusion

The biosynthetic pathway of this compound, as proposed in the 1960s, remains the only working model for the formation of this intriguing steroidal alkaloid. While the foundational work was pioneering, the absence of modern, independent verification is a significant scientific curiosity. This guide highlights the need for a renewed research effort to fully elucidate the enzymatic and genetic basis of this compound biosynthesis. Such studies would not only confirm a long-standing hypothesis but also have the potential to uncover novel enzymes and biochemical reactions, contributing to the broader field of natural product biosynthesis and enabling potential biotechnological applications. For researchers, scientists, and drug development professionals, the story of this compound's biosynthesis is a compelling case study in the evolution of scientific inquiry and a clear example of a fascinating biological puzzle waiting to be solved.

References

Benchmarking the Antifungal Potential of Samandarone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the steroidal alkaloid Samandarone against leading commercial fungicides, providing available data and standardized protocols for future research.

This guide offers a comparative overview of the antifungal activity of this compound, a natural steroidal alkaloid derived from the skin secretions of the fire salamander (Salamandra salamandra), against established commercial fungicides. While research into the full antifungal spectrum and potency of this compound is ongoing, this document consolidates the current knowledge, presents a framework for standardized comparative studies, and visualizes the known mechanisms of action of current antifungal drug classes. This guide is intended for researchers, scientists, and drug development professionals in the field of mycology and antifungal discovery.

Performance Comparison: this compound vs. Commercial Fungicides

Direct comparative studies benchmarking this compound against a wide array of fungal pathogens are limited. However, to provide a preliminary assessment, the table below presents the known antifungal activity of this compound against a single fungal species alongside the typical Minimum Inhibitory Concentration (MIC) ranges for representative commercial fungicides from three major classes: azoles, polyenes, and echinocandins. The data for commercial fungicides are compiled from various studies against clinically and ecologically relevant fungal species.

Note on this compound Data: The antifungal data for this compound is currently limited. The single data point available is for the complete inhibition of Phycomyces blakesleeanus. The molecular weight of this compound (303.44 g/mol ) was used to convert the reported molar concentration to µg/mL for comparison.[1][2] Further research is required to establish a comprehensive antifungal profile.

Antifungal AgentClassMechanism of ActionP. blakesleeanus MICCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)Batrachochytrium salamandrivorans MIC Range (µg/mL)
This compound Steroidal AlkaloidNot fully elucidated~0.91 µg/mLData Not AvailableData Not AvailableData Not Available
Fluconazole AzoleInhibits lanosterol 14α-demethylaseData Not Available0.25 - 8[3][4][5][6][7]Not ActiveData Not Available
Amphotericin B PolyeneBinds to ergosterol, forming poresData Not Available0.125 - 10.5 - 2[8][9][10][11]Data Not Available
Caspofungin EchinocandinInhibits β-(1,3)-D-glucan synthaseData Not Available0.06 - 2[12][13][14][15]0.25 - 16Data Not Available
Voriconazole AzoleInhibits lanosterol 14α-demethylaseData Not Available0.015 - 0.250.25 - 20.125[16][17][18]
Itraconazole AzoleInhibits lanosterol 14α-demethylaseData Not Available0.03 - 10.125 - 20.006[16][17][19][20]

Mechanisms of Action: A Visual Comparison

The precise antifungal mechanism of this compound is yet to be fully elucidated. In contrast, the modes of action for the major classes of commercial fungicides are well-characterized, primarily targeting the fungal cell membrane or cell wall. The following diagrams illustrate these established pathways.

Azole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51/Erg11) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Membrane_Integrity Maintains Membrane Fluidity and Integrity Ergosterol->Membrane_Integrity Azole_Fungicide Azole Fungicide (e.g., Fluconazole) Lanosterol 14α-demethylase\n(CYP51/Erg11) Lanosterol 14α-demethylase (CYP51/Erg11) Azole_Fungicide->Lanosterol 14α-demethylase\n(CYP51/Erg11) Inhibits

Mechanism of Action for Azole Fungicides.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Structure Phospholipid Bilayer Pore_Formation Membrane Pore/ Channel Formation Ergosterol->Pore_Formation Complexes with Polyene to form pores Ion_Leakage Leakage of K+ and Mg2+ Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Polyene_Fungicide Polyene Fungicide (e.g., Amphotericin B) Polyene_Fungicide->Ergosterol Binds to

Mechanism of Action for Polyene Fungicides.

Echinocandin_Mechanism cluster_synthesis Fungal Cell Wall Synthesis UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Rho1 complex) UDP-Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Osmotic_Lysis Osmotic Lysis and Cell Death Cell_Wall->Osmotic_Lysis Disruption leads to Echinocandin_Fungicide Echinocandin Fungicide (e.g., Caspofungin) Echinocandin_Fungicide->Glucan_Synthase Inhibits (non-competitive)

Mechanism of Action for Echinocandin Fungicides.

Proposed Experimental Protocol for Benchmarking

To facilitate direct and standardized comparisons of this compound's antifungal activity in future research, the following experimental workflow is proposed, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.[11][13][17][18][21][22][23][24][25][26]

Antifungal_Benchmark_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-well plate) cluster_analysis Data Analysis Culture 1. Fungal Culture (e.g., C. albicans, A. fumigatus) Inoculum 2. Inoculum Preparation (Standardized to 0.5 McFarland) Culture->Inoculum Dispense 4. Dispense Fungal Inoculum and Test Compounds Inoculum->Dispense Compounds 3. Compound Preparation (this compound & Commercial Fungicides in serial dilutions) Compounds->Dispense Incubate 5. Incubation (e.g., 35°C for 24-48h) Dispense->Incubate Read 6. Read Results (Visually or Spectrophotometrically) Incubate->Read MIC 7. Determine MIC (Lowest concentration with significant inhibition) Read->MIC Compare 8. Compare MIC values (this compound vs. Controls) MIC->Compare

Proposed workflow for benchmarking antifungal activity.
Detailed Methodologies:

1. Fungal Strains and Culture Conditions:

  • Yeast (e.g., Candida albicans): Cultures should be grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Filamentous Fungi (e.g., Aspergillus fumigatus): Cultures should be grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until sufficient conidiation is observed.

  • Batrachochytrium salamandrivorans (Bsal): Cultures should be grown in tryptone-hydrolyzed gelatin-lactose (TGhL) broth at 15°C.

2. Inoculum Preparation (as per CLSI M27/M38): [11][13][17][18][21][22][23][24][25][26]

  • For yeasts, select several colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.

  • For filamentous fungi, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Filter the suspension to remove hyphal fragments and adjust the conidial suspension to a 0.5 McFarland standard.

  • For Bsal, zoospores should be harvested from liquid culture and the concentration determined using a hemocytometer.

3. Antifungal Agent Preparation:

  • Prepare stock solutions of this compound and commercial fungicides (e.g., fluconazole, amphotericin B, caspofungin) in an appropriate solvent (e.g., DMSO).

  • Perform serial two-fold dilutions in RPMI-1640 medium (for Candida and Aspergillus) or TGhL broth (for Bsal) in a 96-well microtiter plate to achieve a range of final concentrations for testing.

4. Broth Microdilution Assay:

  • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. The final inoculum concentration should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

  • Include a growth control (inoculum without antifungal) and a sterility control (medium only) on each plate.

5. Incubation:

  • Incubate the plates at 35°C for 24-48 hours for Candida and Aspergillus.

  • Incubate Bsal plates at 15°C for 5-7 days.

6. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For yeasts and filamentous fungi, this can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.

  • For azoles and echinocandins, the MIC is typically the concentration that produces at least a 50% reduction in growth. For amphotericin B, it is the concentration that shows no visible growth.

This standardized approach will enable the generation of robust and comparable data, which is essential for evaluating the therapeutic potential of this compound as a novel antifungal agent. Further investigations into its mechanism of action and in vivo efficacy are also warranted.

References

Safety Operating Guide

Proper Disposal of Samandarone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this document, specific regulatory guidelines for the disposal of Samandarone have not been formally established. The following procedures are based on established best practices for the handling and disposal of highly toxic steroidal alkaloids and other hazardous nitrogenous organic compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

This compound, a potent steroidal alkaloid, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.

This compound: Key Data

A summary of the pertinent quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC₁₉H₂₉NO₂
Molecular Weight303.44 g/mol
AppearanceSolid (Needles)
Melting Point189-192 °C
Storage Temperature-20°C

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a critical final step in the experimental workflow. The following step-by-step methodology should be strictly followed.

1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must be equipped with the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin exposure.

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator is required. All handling of solid this compound should be performed in a certified chemical fume hood.

2. Waste Segregation and Collection: All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:

  • Unused or expired this compound.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., pipette tips, vials, weighing paper).

  • Contaminated PPE.

All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.

3. Container Labeling: The hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration of this compound if in solution.

  • The associated hazards (e.g., "Toxic").

  • The date of waste accumulation.

4. Storage of Hazardous Waste: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

5. Final Disposal: The final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program. Do not attempt to neutralize or dispose of this compound through standard laboratory drains or as regular trash. Contact your EHS department to arrange for the pickup and disposal of the hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SamandaroneDisposal cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect Collect in Designated Container segregate->collect label_container Label Container Correctly collect->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Logical workflow for the safe disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samandarone
Reactant of Route 2
Samandarone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.